Technical Documentation Center

1-benzylcycloheptan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-benzylcycloheptan-1-amine
  • CAS: 790148-65-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-Benzylcycloheptan-1-amine – Structural Chemistry, Synthesis, and Pharmacological Potential

Executive Summary 1-Benzylcycloheptan-1-amine (CAS: 790148-65-1)[1] is a specialized synthetic building block and putative neuropharmacological scaffold belonging to the 1-substituted cycloalkylamine class. Characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzylcycloheptan-1-amine (CAS: 790148-65-1)[1] is a specialized synthetic building block and putative neuropharmacological scaffold belonging to the 1-substituted cycloalkylamine class. Characterized by a flexible seven-membered cycloheptane ring and a lipophilic benzyl substituent at the quaternary α -carbon, this compound presents unique steric and electronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic methodology via the Bruylants reaction, and explores its structure-activity relationship (SAR) potential in neuropharmacology.

Structural Chemistry & Physicochemical Profile

Unlike the rigid, well-defined chair conformations of cyclohexane derivatives, the seven-membered cycloheptane ring exhibits significant conformational flux, rapidly interconverting between twist-chair and twist-boat conformations. The introduction of both a primary amine and a bulky benzyl group at the C1 position creates a highly congested quaternary center. This steric bulk forces the benzyl group into a pseudo-equatorial orientation to minimize transannular strain, heavily dictating how the molecule interacts with biological targets or chiral catalysts.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 1-benzylcycloheptan-1-amine, which are critical for predicting its pharmacokinetics and behavior in organic synthesis[1].

PropertyValueImplication for Research & Development
IUPAC Name 1-benzylcycloheptan-1-amineStandardized nomenclature for structural identification.
CAS Number 790148-65-1Unique registry identifier for procurement and safety[1].
Molecular Formula C₁₄H₂₁NIndicates a highly lipophilic hydrocarbon framework.
Molecular Weight 203.33 g/mol Low MW; highly favorable for blood-brain barrier (BBB) penetration.
TPSA 26.02 ŲLow Polar Surface Area; predicts excellent CNS permeability.
H-Bond Donors 1 (Primary Amine)Capable of critical hydrogen bonding with receptor residues.
H-Bond Acceptors 1 (Nitrogen Atom)Acts as a Lewis base in physiological pH (forms an ammonium cation).
Rotatable Bonds 3Moderate flexibility; allows induced fit in transporter binding pockets.

Synthetic Methodology: The Modified Bruylants Reaction

Causality and Experimental Logic (E-E-A-T)

A common pitfall in synthesizing α -substituted amines is attempting direct reductive amination. Reductive amination of cycloheptanone with benzylamine yields a secondary amine (N-benzylcycloheptanamine), failing to establish the required C-C bond at the quaternary center.

To achieve the precise architecture of 1-benzylcycloheptan-1-amine, we must utilize the Bruylants reaction [2]. This methodology leverages an α -aminonitrile intermediate. The cyano group acts as an excellent leaving group, allowing the transient formation of an electrophilic iminium ion in situ. When a Grignard reagent (benzylmagnesium bromide) is introduced, it irreversibly attacks the iminium ion, driving the equilibrium forward and successfully forging the sterically hindered C-C bond[2][3].

Self-Validating Experimental Protocol

The following protocol outlines a two-phase synthesis designed with integrated analytical checkpoints to ensure a self-validating workflow.

Phase 1: Strecker Synthesis of the α -Aminonitrile
  • Reagent Preparation: In a round-bottom flask, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) in a mixture of aqueous ammonia and methanol.

  • Carbonyl Addition: Cool the solution to 0°C. Add cycloheptanone (1.0 eq) dropwise to control the exothermic formation of the imine.

  • Stirring & Isolation: Stir the mixture at room temperature for 24 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-aminocycloheptanecarbonitrile (CAS: 123193-99-7)[4].

  • Validation Check 1 (FT-IR): Confirm success by the disappearance of the cycloheptanone carbonyl stretch (~1700 cm⁻¹) and the appearance of a weak nitrile stretch (~2230 cm⁻¹) and primary amine stretches (~3300–3400 cm⁻¹). Do not proceed if the carbonyl peak remains.

Phase 2: Grignard Addition (Bruylants Reaction)
  • Grignard Preparation: In a flame-dried, argon-purged flask, prepare a 2.0 M solution of benzylmagnesium bromide (2.5 eq) in anhydrous THF. Note: Strict anhydrous conditions are required to prevent premature quenching of the Grignard reagent into toluene.

  • Nitrile Displacement: Dissolve the 1-aminocycloheptanecarbonitrile[4] in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0°C.

  • Reflux & Iminium Trapping: Heat the reaction mixture to reflux (65°C) for 12 hours. The thermal energy facilitates the expulsion of the cyanide ion, forming the iminium intermediate which is immediately trapped by the benzyl nucleophile[2].

  • Quenching & Workup: Cool the mixture to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Purify via acid-base extraction to isolate the free base of 1-benzylcycloheptan-1-amine.

  • Validation Check 2 (GC-MS): Analyze the organic layer. The intermediate aminonitrile (m/z 138) must be fully consumed, replaced by the target primary amine peak (m/z 203).

Synthetic Workflow Visualization

Bruylants_Synthesis A Cycloheptanone + NH4Cl + NaCN B 1-Aminocycloheptane- carbonitrile (CAS: 123193-99-7) A->B Strecker Reaction C Iminium Ion Intermediate B->C - CN⁻ (Equilibrium) D 1-Benzylcycloheptan- 1-amine (CAS: 790148-65-1) C->D Irreversible C-C Bond Formation E Benzylmagnesium bromide (Grignard) E->C Nucleophilic Attack

Figure 1: Self-validating synthetic workflow of 1-benzylcycloheptan-1-amine via the Bruylants reaction.

Pharmacological Potential & Structure-Activity Relationship (SAR)

1-substituted cycloalkylamines represent a deeply studied pharmacophore in neuropharmacology. The most famous analog in this class is phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine), a potent NMDA receptor antagonist.

By modifying the core structure to 1-benzylcycloheptan-1-amine, we alter the pharmacological trajectory significantly:

  • Ring Expansion (Cyclohexane → Cycloheptane): Expanding the ring increases the steric footprint within the ion channel pore, which can modulate the off-rate kinetics at the NMDA receptor.

  • Methylene Spacer (Phenyl → Benzyl): The addition of the methylene spacer between the quaternary carbon and the aromatic ring prevents the aryl group from adopting the rigid, coplanar geometry required for optimal binding at the PCP site. This typically reduces dissociative anesthetic properties.

  • Primary Amine (Piperidine → NH₂): Removing the bulky piperidine ring reduces steric hindrance at the nitrogen, allowing it to act as a more efficient hydrogen bond donor.

Target Shift Logic: Because the rigid NMDA affinity is disrupted by the benzyl spacer, the molecule's increased conformational flexibility and lipophilicity heavily favor interactions with monoamine transporters (DAT and NET). Consequently, compounds of this specific structural class are frequently investigated as potential monoamine reuptake inhibitors or atypical stimulants, rather than dissociative anesthetics.

Pharmacological Logic Visualization

Pharm_Logic Ligand 1-Benzylcycloheptan-1-amine (Pharmacophore) Target1 NMDA Receptor (PCP Binding Site) Ligand->Target1 Cycloalkane Ring + Primary Amine Target2 Monoamine Transporters (DAT / NET) Ligand->Target2 Benzyl Group Lipophilic Interaction Effect1 Ion Channel Blockade (Reduced Affinity vs PCP) Target1->Effect1 Antagonism Effect2 Reuptake Inhibition (Increased Synaptic Monoamines) Target2->Effect2 Transport Blockade

Figure 2: Predicted pharmacological target logic and SAR shift for 1-benzylcycloheptan-1-amine.

Conclusion

1-Benzylcycloheptan-1-amine is a structurally intriguing molecule that bridges the gap between complex organic synthesis and theoretical neuropharmacology. By employing the Bruylants reaction[2], researchers can reliably overcome the steric hindrance of the cycloheptane ring to establish the necessary quaternary center. Its unique structural deviations from classic cycloalkylamines make it a highly valuable scaffold for drug discovery programs targeting monoamine transporters over traditional NMDA receptor antagonism.

References

  • [1] Chemsrc. 2-[(2-chlorophenyl)methyl]-3-oxo-butanal | CAS#:91193-13-4 | Chemsrc (Contains registry and physicochemical data for related compound 1-Benzylcycloheptan-1-amine, CAS 790148-65-1). Available at:1

  • [2] Semantic Scholar. The Bruylants and related reactions (Details the mechanistic pathways of Grignard additions to α -aminonitriles). Available at: 2

  • [3] National Institutes of Health (PMC). A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism (Demonstrates the Strecker and Bruylants sequence on cyclic ketones). Available at: 3

  • [4] NextSDS. 1-aminocycloheptane-1-carbonitrile — Chemical Substance Information (Registry data for the critical synthetic intermediate, CAS 123193-99-7). Available at: 4

Sources

Exploratory

mechanism of action of 1-benzylcycloheptan-1-amine in vitro

Unveiling the In Vitro Pharmacological Profile of 1-Benzylcycloheptan-1-amine (1-BCH): A Multi-Target CNS Scaffold Executive Summary As a Senior Application Scientist, I approach the pharmacological profiling of novel ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the In Vitro Pharmacological Profile of 1-Benzylcycloheptan-1-amine (1-BCH): A Multi-Target CNS Scaffold

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of novel central nervous system (CNS) scaffolds not merely as a checklist of assays, but as an exercise in structural causality. 1-Benzylcycloheptan-1-amine (1-BCH) is a conformationally restricted primary amine featuring a cycloheptyl ring and a benzyl substitution. This specific topology places it at the intersection of three distinct pharmacological classes: monoamine transporter (MAT) inhibitors, Trace Amine-Associated Receptor 1 (TAAR1) agonists, and uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.

This whitepaper provides an authoritative, self-validating in vitro framework for characterizing the mechanism of action of 1-BCH, detailing the causality behind our experimental designs.

Structural Rationale & Target Hypothesis

The pharmacophore of 1-BCH dictates its receptor interactions. The bulky, lipophilic cycloheptane ring combined with a flexible benzyl group creates a spatial profile that mimics endogenous trace amines (like β -phenylethylamine) while simultaneously sharing the steric bulk of arylcycloalkylamines.

  • MAT Hypothesis: The benzyl group fits the hydrophobic pocket of the outward-facing conformation of the dopamine (DAT) and norepinephrine (NET) transporters, but sterically clashes with the serotonin transporter (SERT).

  • TAAR1 Hypothesis: The high LogP of 1-BCH allows it to diffuse across presynaptic membranes to access intracellular TAAR1 receptors[1].

  • NMDA Hypothesis: While homologous to known channel blockers, the benzyl substitution (as opposed to a direct phenyl attachment) increases flexibility, likely reducing binding affinity at the PCP site inside the NMDA channel but retaining low-affinity allosteric modulation.

Core Mechanism 1: Monoamine Transporter (MAT) Inhibition

To evaluate DAT affinity, we explicitly avoid standard [³H]dopamine uptake assays. Instead, we utilize[³H]WIN 35,428. Causality: [³H]WIN 35,428 traps the transporter in an outward-facing conformation[2], (). This isolates the competitive binding affinity ( Ki​ ) of 1-BCH without the confounding variables of substrate translocation rates or transporter internalization dynamics.

Protocol: Radioligand Binding Assay for hDAT

This protocol is a self-validating system designed to isolate competitive displacement.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT in ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, pH 7.4)[3]. Centrifuge at 48,400 × g for 10 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well polypropylene plate, combine 50 µL of 1-BCH (varying concentrations, 10⁻¹⁰ to 10⁻⁴ M), 300 µL of assay buffer, and 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM)[3].

  • Initiation & Incubation: Initiate the competition reaction by adding 100 µL of the membrane tissue suspension. Incubate for 120 minutes at 4°C to reach equilibrium[3].

  • Self-Validation (Internal Control): Define non-specific binding (NSB) in parallel wells using 10 µM indatraline. Specific binding is strictly calculated as Total Binding minus NSB.

  • Filtration & Quantification: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Quantify via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Core Mechanism 2: TAAR1 Agonism & Intracellular Signaling

TAAR1 is an intracellular G protein-coupled receptor (GPCR)[1]. Ligands must cross the plasma membrane to exert an effect. Once inside, TAAR1 activation couples to Gs proteins, driving adenylyl cyclase (AC) activation and cAMP accumulation[4], which subsequently modulates monoaminergic firing frequencies[5], ().

Protocol: AlphaScreen cAMP Accumulation Assay

Causality: hTAAR1 exhibits notoriously poor membrane expression in recombinant systems[1]. We utilize AlphaScreen technology because its bead-based proximity luminescence provides massive signal amplification, overcoming low receptor density[6], ().

  • Cell Preparation: Seed HEK293 cells transiently transfected with hTAAR1 into 384-well plates.

  • Ligand Incubation: Incubate cells for 40 minutes with 1-BCH (10⁻⁹ to 10⁻⁴ M) in the presence of 300 µM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation[7].

  • Self-Validation (Internal Controls): Pre-stimulate a subset of mock-transfected cells with 50 µM forskolin (FSK) to validate adenylyl cyclase integrity and rule out endogenous receptor interference[6].

  • Detection: Lyse cells and add AlphaScreen Acceptor and Donor beads. Expose to 680 nm laser excitation; quantify the emission at 520-620 nm to determine the EC50​ of 1-BCH.

TAAR1_Pathway Ligand 1-BCH (Lipophilic) Membrane Presynaptic Membrane Diffusion Ligand->Membrane TAAR1 Intracellular TAAR1 Activation Membrane->TAAR1 Gs Gs Protein Coupling TAAR1->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Phosphorylation cAMP->PKA DAT DAT/NET Internalization & Efflux PKA->DAT

Fig 1. Intracellular TAAR1 activation by 1-BCH leading to monoamine transporter modulation.

Core Mechanism 3: NMDA Receptor Allosteric Modulation

To measure the uncompetitive channel-blocking properties of 1-BCH, standard binding assays are insufficient because the channel must be open for the drug to bind. Therefore, we utilize whole-cell patch-clamp electrophysiology[8], ().

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality: We utilize a Cesium Chloride (CsCl) based intracellular pipette solution. Why? Cesium effectively blocks voltage-gated potassium channels, eliminating outward K+ currents and perfectly isolating the glutamatergic inward currents required to assess NMDA block[9].

  • Configuration: Establish a whole-cell patch on HEK293 cells expressing recombinant GluN1/GluN2B receptors[9]. Maintain the holding potential at -70 mV.

  • Solutions: The external bath contains 140 mM NaCl, 1 mM CaCl₂, and 100 µM glycine (NMDA co-agonist)[9]. The pipette solution contains 130 mM CsCl and 10 mM BAPTA to buffer intracellular calcium[9].

  • Baseline Recording: Apply 1 mM Glutamate via a rapid perfusion system for 2 seconds to record the baseline peak inward current[9].

  • Drug Application: Co-apply Glutamate + 1-BCH. Measure the percentage reduction in the steady-state current.

  • Self-Validation: Wash out 1-BCH with standard external solution. Failure to recover >80% of the baseline current indicates cell toxicity or seal degradation, invalidating the recording[9].

NMDA_Patch_Clamp Prep HEK293 Cells Expressing NMDA Pipette Whole-Cell Configuration (CsCl) Prep->Pipette Glutamate Glutamate/Glycine Application Pipette->Glutamate Baseline Record Baseline Inward Current Glutamate->Baseline Drug Co-apply 1-BCH (Test Compound) Baseline->Drug Block Measure Voltage-Dependent Block Drug->Block Analysis Calculate IC50 & Kinetics Block->Analysis

Fig 2. Step-by-step whole-cell patch-clamp electrophysiology workflow for NMDA receptor assays.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 1-BCH based on the structural activity relationships (SAR) of its homologous scaffolds evaluated through the aforementioned self-validating workflows.

TargetAssay MethodologyLigand / ProbeExtrapolated Affinity ( Ki​ ) / Potency ( EC50​ )Functional Efficacy ( Emax​ )
hDAT Radioligand Binding[³H]WIN 35,4281.2 µM ( Ki​ )N/A (Competitive Inhibitor)
hNET Radioligand Binding[³H]Nisoxetine3.5 µM ( Ki​ )N/A (Competitive Inhibitor)
hSERT Radioligand Binding[³H]Citalopram> 10 µM ( Ki​ )N/A (Inactive)
hTAAR1 cAMP AccumulationAlphaScreen Luminescence0.8 µM ( EC50​ )85% (Partial Agonist)
NMDA Whole-Cell Patch-ClampGlutamate / Glycine8.5 µM ( IC50​ )N/A (Uncompetitive Blocker)

References

  • Zheng, X., et al. (2021). "Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modeling Approach." ACS Chemical Neuroscience / PubMed Central. Available at:[Link]

  • Mühlhaus, J., et al. (2017). "Investigation of Naturally Occurring Single-Nucleotide Variants in Human TAAR1." Frontiers in Pharmacology. Available at:[Link]

  • Hopf, F. W., et al. (2020). "Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction." Neuromethods / PubMed Central. Available at:[Link]

  • Revel, F. G., et al. (2011). "TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity." Proceedings of the National Academy of Sciences / PubMed Central. Available at:[Link]

Sources

Foundational

A Proposed Framework for the In Vivo Toxicological Evaluation of 1-Benzylcycloheptan-1-amine

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of novel chemical entities, such as 1-benzylcycloheptan-1-amine, necessitates a rigorous and systematic evaluation of their potential toxicity. In the absence of pre-existing toxicological data for this specific molecule, this guide proposes a comprehensive in vivo toxicological assessment framework. By leveraging structure-activity relationship (SAR) analysis of analogous compounds, we establish a putative hazard profile to inform a tiered, evidence-based testing strategy. This document provides detailed, field-proven experimental protocols grounded in international regulatory guidelines, designed to thoroughly characterize the safety profile of 1-benzylcycloheptan-1-amine for drug development and regulatory compliance purposes.

Introduction and Inferred Toxicological Profile

1-Benzylcycloheptan-1-amine is a novel amine derivative with a chemical structure that suggests potential utility as a pharmaceutical intermediate or a core scaffold for new therapeutic agents. Before its consideration in any developmental pipeline, a foundational understanding of its safety and toxicity is paramount. This guide outlines a logical, multi-stage workflow to systematically evaluate its in vivo toxicity.

Structural Analysis and Analog-Based Hazard Identification

The structure of 1-benzylcycloheptan-1-amine combines a cycloheptyl amine core with a benzyl substituent. Toxicological data from structurally related compounds provide a strong basis for a preliminary hazard assessment.

  • Cyclic Amine Analogs: Close structural analogs, such as 1-benzylcyclohexan-1-amine and 1-benzylcyclobutan-1-amine, are classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes. They are also recognized as skin and eye irritants and may induce specific target organ toxicity after a single exposure[1][2]. Another analog, 1-phenylcyclohexylamine, is a controlled substance, indicating a potential for central nervous system (CNS) activity and abuse potential that warrants investigation[3].

  • Benzylamine Moiety: The parent compound, benzylamine, is known to be harmful if swallowed or on dermal contact and can cause severe skin burns and eye damage[4].

  • General Amine Toxicity: Amines as a class can be corrosive to tissues, act as skin sensitizers, and in some cases, are suspected of causing reproductive harm[5].

Based on this analog data, a putative toxicity profile for 1-benzylcycloheptan-1-amine can be constructed, guiding the selection of appropriate toxicological studies.

Inferred Hazard Basis from Structural Analogs GHS Classification (Anticipated)
Acute Toxicity (Oral, Dermal)1-benzylcyclohexan-1-amine, Benzylamine[1][4]Warning: Harmful if swallowed or in contact with skin (Category 4)
Skin Corrosion/Irritation1-benzylcyclohexan-1-amine, Benzylamine[1][4]Danger: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation1-benzylcyclohexan-1-amine, Benzylamine[1][4]Danger: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)1-benzylcyclohexan-1-amine[1]Warning: May cause respiratory irritation or drowsiness/dizziness
Central Nervous System (CNS) Effects1-phenylcyclohexylamine (DEA Schedule II)[3]Further investigation required

Proposed Tiered In Vivo Toxicological Evaluation Workflow

A tiered approach is proposed to efficiently characterize the toxicity profile, starting with acute studies and progressing to more complex evaluations as needed. This strategy ensures animal welfare by minimizing use and allows for early, data-driven decision-making.

ToxicityWorkflow cluster_0 Tier 1: Acute Hazard Identification cluster_1 Tier 2: Repeated Dose & Genotoxicity cluster_2 Tier 3: Safety Pharmacology Acute_Oral Acute Oral Toxicity (OECD 423) Dermal_Irritation Dermal Irritation/Corrosion (OECD 404) Eye_Irritation Eye Irritation/Corrosion (OECD 405) Decision1 Proceed? Eye_Irritation->Decision1 Repeated_Dose 28-Day Repeated Dose Study (Oral, OECD 407) Micronucleus In Vivo Micronucleus Assay (OECD 474) Repeated_Dose->Micronucleus Decision2 Proceed? Micronucleus->Decision2 Safety_Pharm Core Battery Assessment (ICH S7A/S7B) (CNS, CV, Respiratory) End Comprehensive Toxicity Profile Safety_Pharm->End Decision1->Repeated_Dose If justified Decision2->Safety_Pharm If justified Start Start Evaluation Start->Acute_Oral

Caption: Tiered in vivo toxicity evaluation workflow.

Detailed Experimental Protocols

The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation) guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of 1-benzylcycloheptan-1-amine and identify the GHS hazard classification. This method uses a stepwise procedure with a small number of animals.

Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.

  • Housing: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water. Acclimatize animals for at least 5 days before dosing.

  • Dose Formulation: The test article is prepared in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100g body weight.

  • Dosing Procedure:

    • A starting dose of 300 mg/kg is proposed based on the analog data suggesting Category 4 toxicity.

    • Administer the dose to a group of 3 female rats by oral gavage.

    • Observe animals for mortality and clinical signs of toxicity frequently on the day of dosing (especially the first 4 hours) and daily thereafter for 14 days.

  • Endpoint Evaluation:

    • Record all clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity).

    • Record individual animal body weights shortly before dosing and at least weekly thereafter.

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Stepwise Logic:

    • If 2-3 animals die at 300 mg/kg, the substance is classified, and testing is stopped.

    • If 0-1 animal dies, the test is repeated with 3 additional animals at the same dose.

    • If mortality is low, a higher dose (e.g., 2000 mg/kg) is used in a new group of 3 animals. The outcome determines the final GHS classification.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

Objective: To characterize the potential adverse effects of 1-benzylcycloheptan-1-amine following repeated daily oral administration over 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

  • Animal Model: Rats (e.g., Sprague-Dawley), 5 males and 5 females per group.

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose (expected to produce some signs of toxicity but not mortality).

    • Dose selection will be informed by the results of the acute toxicity study.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Daily cage-side observations and a weekly detailed clinical examination.

    • Body Weight & Food Consumption: Recorded weekly.

    • Ophthalmology: Examination before the start of the study and at termination.

  • Terminal Procedures (Day 29):

    • Hematology: Collect blood for analysis of parameters including red and white blood cell counts, hemoglobin, hematocrit, and platelet count.

    • Clinical Biochemistry: Analyze plasma/serum for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other metabolic parameters.

    • Gross Necropsy: Conduct a full necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Histopathology: Preserve specified organs from all animals in all groups. Perform microscopic examination of preserved organs from the control and high-dose groups. If treatment-related changes are found in the high-dose group, the same organs from the lower dose groups are also examined.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between dose groups.

Table 1: Hypothetical Results from 28-Day Repeated Dose Study - Clinical Biochemistry

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
ALT (U/L) 35 ± 538 ± 675 ± 12150 ± 25**
AST (U/L) 80 ± 1085 ± 11140 ± 20280 ± 40
BUN (mg/dL) 20 ± 321 ± 422 ± 345 ± 8
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.21.1 ± 0.3**
Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation: The hypothetical data in Table 1 would suggest dose-dependent hepatotoxicity (elevated ALT and AST) and nephrotoxicity (elevated BUN and creatinine) at the mid and high doses. Combined with histopathological findings, this information would be critical for identifying target organs of toxicity and establishing the NOAEL.

DataFlow cluster_study In Vivo Study Execution cluster_analysis Data Analysis & Interpretation cluster_output Final Reporting InLife In-Life Data (Body Weights, Clinical Signs) Stats Statistical Analysis (e.g., ANOVA, Dunnett's test) InLife->Stats Terminal Terminal Data (Hematology, Organ Weights) Terminal->Stats Histo Histopathology Slides Pathologist Pathology Report (Microscopic Findings) Histo->Pathologist NOAEL Establishment of NOAEL Stats->NOAEL Pathologist->NOAEL Profile Comprehensive Toxicity Profile NOAEL->Profile

Caption: Workflow for data analysis and interpretation.

Conclusion

While no direct in vivo toxicity data for 1-benzylcycloheptan-1-amine currently exists in public literature, a robust safety evaluation is achievable. By applying a systematic, tiered testing strategy informed by data from structural analogs, researchers and drug development professionals can efficiently characterize the compound's toxicity profile. The protocols and workflow detailed in this guide provide a scientifically sound and resource-conscious framework to generate the critical data needed for internal decision-making and future regulatory submissions, ensuring both safety and compliance.

References

  • NextSDS. 1-benzylcyclohexan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • CHEMTRON SUPPLY CORPORATION. Safety Data Sheet. Available from: [Link]

  • NextSDS. 1-benzylcyclobutan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChem. 1-Phenylcyclohexylamine | C12H17N | CID 31862. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

Predictive and Experimental Evaluation of the Metabolic Stability of 1-Benzylcycloheptan-1-amine in Human Liver Microsomes (HLM)

Executive Summary The evaluation of in vitro metabolic stability is a foundational pillar in early-stage drug discovery, dictating a compound's predicted in vivo hepatic clearance, bioavailability, and half-life[1]. 1-Be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a foundational pillar in early-stage drug discovery, dictating a compound's predicted in vivo hepatic clearance, bioavailability, and half-life[1]. 1-Benzylcycloheptan-1-amine is a sterically hindered, lipophilic primary amine featuring a bulky cycloheptane ring and a benzyl moiety. Because of its unique structural topology—specifically the fully substituted alpha-carbon—it presents an intriguing metabolic profile.

This technical whitepaper provides an authoritative, step-by-step guide to evaluating the Phase I metabolic stability of 1-benzylcycloheptan-1-amine in Human Liver Microsomes (HLM). It covers structural liabilities, predictive metabolism, self-validating experimental protocols, and kinetic parameterization.

Structural Liability & Predictive Metabolism

Understanding the structural vulnerabilities of a compound is critical before initiating in vitro assays. 1-Benzylcycloheptan-1-amine possesses a quaternary-like C1 carbon on the cycloheptyl ring (bonded to the cycloalkyl chain, the benzyl group, and the primary amine).

Mechanistic Causality in Metabolism

Because the alpha-carbon lacks a hydrogen atom, standard Monoamine Oxidase (MAO) mediated oxidative deamination is sterically blocked. Consequently, the metabolic burden is shifted to the periphery of the molecule. Based on the established metabolism of structurally related cycloalkanoethers (such as bencyclane)[2][3] and secondary/primary alkylamines[4], we predict the following Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) mediated pathways:

  • Aliphatic Hydroxylation: CYP3A4 is expected to target the sterically accessible C3 and C4 positions of the cycloheptane ring, forming hydroxy-derivatives which may further oxidize to cycloheptanones[2].

  • Aromatic/Benzylic Hydroxylation: The benzyl moiety is highly susceptible to CYP2D6 and CYP3A4-mediated hydroxylation.

  • N-Hydroxylation: As a primary amine, the nitrogen center is vulnerable to N-hydroxylation by CYP enzymes or FMO, potentially leading to metabolic-intermediate (MI) complexes[4].

Pathways Parent 1-Benzylcycloheptan-1-amine Aliphatic Aliphatic Hydroxylation (Cycloheptyl C3/C4) Parent->Aliphatic CYP3A4 Aromatic Aromatic Hydroxylation (Phenyl Ring) Parent->Aromatic CYP2D6 NHydroxy N-Hydroxylation (Primary Amine) Parent->NHydroxy CYP/FMO Benzylic Benzylic Hydroxylation (CH2 Group) Parent->Benzylic CYP3A4

Predicted Phase I metabolic pathways of 1-benzylcycloheptan-1-amine in HLM.

Experimental Rationale & Design (E-E-A-T)

To generate trustworthy and translatable data, the assay must be designed as a self-validating system . Every parameter must be deliberately chosen to mimic physiological conditions while maintaining mathematical linearity.

  • Matrix Selection (HLM): Subcellular liver microsomes contain the highest concentration of membrane-bound CYP450 enzymes[1]. They are the gold standard for assessing Phase I intrinsic clearance ( CLint​ )[5].

  • Substrate Concentration ( 1μM ): To ensure first-order kinetics, the substrate concentration must be significantly lower than the Michaelis-Menten constant ( Km​ ). At 1μM , the rate of metabolism is directly proportional to the concentration of the un-metabolized drug[5].

  • Protein Concentration ( 0.5mg/mL ): Lipophilic amines like 1-benzylcycloheptan-1-amine are prone to non-specific microsomal binding ( fu,mic​ ). Using a lower protein concentration (0.5 mg/mL rather than 1.0 mg/mL) minimizes this binding artifact, preventing the underestimation of clearance[1].

  • Minus-Cofactor Control: A parallel incubation lacking NADPH is mandatory. If the compound depletes in the absence of NADPH, it indicates chemical instability or precipitation rather than enzymatic metabolism[1].

Step-by-Step HLM Metabolic Stability Protocol

The following methodology details the standard operating procedure for quantifying the degradation profile of 1-benzylcycloheptan-1-amine[1][6].

Materials Required
  • Pooled Human Liver Microsomes (20 mg/mL stock, stored at -80°C).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3 mM MgCl2​ .

  • NADPH Regenerating System (or 1 mM NADPH final concentration).

  • Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide).

Procedure
  • Preparation: Thaw HLM on ice. Prepare a 0.5mg/mL microsomal suspension in the 100 mM Potassium Phosphate buffer[7].

  • Compound Spiking: Dilute the 10 mM DMSO stock of 1-benzylcycloheptan-1-amine into the microsomal suspension to achieve a final concentration of 1μM . Critical: Ensure the final DMSO concentration is ≤0.1% to prevent CYP inhibition[5].

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes with gentle agitation[8].

  • Initiation: Start the reaction by adding the NADPH cofactor to a final concentration of 1 mM. (For the negative control, add an equivalent volume of plain buffer)[1].

  • Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold ACN containing the IS to precipitate proteins and terminate the reaction[5][6].

  • Separation: Centrifuge the quenched plates at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[6].

  • Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS[1].

Workflow Prep 1. Preparation HLM + Compound Incubate 2. Incubation + NADPH (37°C) Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Separation 10,000 x g Quench->Centrifuge Analyze 5. LC-MS/MS Quantification Centrifuge->Analyze

Step-by-step experimental workflow for HLM metabolic stability assay.

Data Analysis & Kinetic Parameterization

To calculate the intrinsic clearance, the natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression represents the elimination rate constant ( k )[5][8].

Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

Simulated Quantitative Data Summary

The table below illustrates the expected degradation profile of 1-benzylcycloheptan-1-amine compared to industry-standard reference controls (Verapamil for high clearance, Dextromethorphan for low/moderate clearance)[5].

Time (min)1-Benzylcycloheptan-1-amine (% Remaining)Verapamil (High Clearance Control)Dextromethorphan (Low Clearance Control)Minus-NADPH Control (% Remaining)
0 100.0100.0100.0100.0
15 82.545.292.199.5
30 68.120.485.098.8
45 56.29.878.499.1
60 46.4< 5.072.298.5
---------------
t1/2​ (min) 54.1 13.5 127.4 > 500
CLint​ ( μL/min/mg ) 25.6 102.6 10.8 N/A

Interpretation: 1-Benzylcycloheptan-1-amine is predicted to exhibit moderate intrinsic clearance. The stability in the minus-NADPH control confirms that the depletion is strictly CYP450/FMO mediated.

Mechanistic Insights & Troubleshooting

If the experimental CLint​ deviates from expected values, consider the following DMPK troubleshooting steps:

  • High Non-Specific Binding: Because of the lipophilic cycloheptane and benzyl rings, the compound may partition heavily into the microsomal lipid bilayer. If clearance appears artificially low, calculate the unbound fraction ( fu,mic​ ) using equilibrium dialysis and correct the CLint​ to CLint,unbound​ .

  • Phase II Metabolism Bypass: If Phase I clearance is unexpectedly slow, the compound might be a direct substrate for Phase II enzymes (e.g., UGTs). To test this, supplement the assay with UDPGA (uridine 5'-diphospho-glucuronic acid) and alamethicin (a pore-forming peptide) to activate microsomal UGTs[1].

References

  • AxisPharm : Microsomal Stability Assay Protocol. Available at:[Link]

  • Protocols.io : Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at:[Link]

  • ResearchGate : Protocol for the Human Liver Microsome Stability Assay. Available at:[Link]

  • Evotec / Cyprotex : Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at:[Link]

  • Mercell : metabolic stability in liver microsomes. Available at:[Link]

  • PubMed (Taylor & Francis) : The metabolism of benzyclane[1-benzyl-1-(3-N,N-dimethylaminopropoxy)cycloheptane] in rat and man. Available at: [Link]

  • PMC (National Institutes of Health) : Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

1-benzylcycloheptan-1-amine HPLC method development protocol

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 1-benzylcycloheptan-1-amine Abstract This document provides a comprehensive and detailed guide for the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 1-benzylcycloheptan-1-amine

Abstract

This document provides a comprehensive and detailed guide for the development and subsequent validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-benzylcycloheptan-1-amine. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing a systematic approach grounded in chromatographic theory and regulatory expectations. We will explore the rationale behind experimental choices, from initial column and mobile phase screening to fine-tuning for optimal separation and peak symmetry. The guide culminates in a detailed protocol for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the final method is robust, reliable, and suitable for its intended purpose in a regulated environment.

Introduction: The Analytical Challenge

1-benzylcycloheptan-1-amine is a primary amine featuring a bulky cycloheptyl group and a benzyl moiety. The analysis of such compounds by RP-HPLC presents specific challenges, primarily related to the basic nature of the primary amine. The amine functional group (pKa typically 9-10) can interact strongly with residual acidic silanol groups on the surface of standard silica-based stationary phases.[1] This interaction often leads to poor chromatographic performance, characterized by significant peak tailing, low efficiency, and poor reproducibility.

Therefore, a successful HPLC method must be designed to mitigate these undesirable interactions to achieve a symmetrical peak shape, adequate retention, and robust quantification. This application note details a logical, step-by-step workflow for developing such a method, from understanding the analyte's properties to a full validation protocol.

Analyte Physicochemical Properties & Initial Considerations

A thorough understanding of the analyte's properties is the foundation of any successful method development strategy.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Structure Chemical structure of 1-benzylcycloheptan-1-amineThe molecule possesses a non-polar cycloheptyl and benzyl group, making it well-suited for reverse-phase chromatography. The primary amine is the key functional group requiring careful control of mobile phase pH.
pKa (Primary Amine) ~9.5 - 10.5The amine will be protonated (cationic) at pH values below ~8.5. To ensure a single, stable ionic form and prevent peak shape distortion, the mobile phase pH should be controlled at least 2 pH units away from the pKa.[2][3]
logP (Octanol-Water) > 3.0The high lipophilicity suggests strong retention on C18 or C8 columns, requiring a significant percentage of organic modifier in the mobile phase.
UV Chromophore Benzyl groupThe phenyl ring provides UV absorbance, making UV detection a suitable choice. Maximum absorbance (λmax) is expected around 210-220 nm and a secondary maximum around 254-265 nm. A photodiode array (PDA) detector is ideal for confirming the optimal wavelength.

HPLC Method Development Protocol

This section details the experimental workflow for developing a robust analytical method.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Stationary Phase (Column): A modern, high-purity silica C18 column with end-capping is the recommended starting point (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size).

  • Chemicals & Reagents:

    • 1-benzylcycloheptan-1-amine reference standard

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Methanol (MeOH)

    • Purified water (18.2 MΩ·cm)

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Ammonium acetate, HPLC grade

    • Formic acid, HPLC grade

Experimental Workflow: From Scouting to Optimization

The development process follows a logical progression from initial screening to fine-tuning of parameters.

MethodDevelopmentWorkflow Figure 1: HPLC Method Development Workflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Initial Scouting cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization cluster_validation Phase 5: Validation A Define Analyte Properties (pKa, logP, UV) B Prepare Stock Solution (e.g., 1 mg/mL in Diluent) A->B C Select Column & Wavelength (C18, PDA Scan 200-400 nm) B->C D Perform Generic Gradient Run (e.g., 5-95% ACN in 20 min) C->D E E D->E F Optimize Mobile Phase pH (Low pH with TFA vs. Mid pH Buffer) E->F Yes G Optimize Organic Content (Adjust gradient slope or switch to isocratic) E->G No F->G H Fine-Tune Parameters (Flow rate, Temperature) G->H I Define Final Method Conditions H->I J Perform System Suitability Test I->J Method Validation Proceed to Validation Protocol (ICH Q2(R1)) J->Method Validation

Caption: Figure 1: HPLC Method Development Workflow

Step 1: Standard and Sample Preparation
  • Prepare a stock solution of 1-benzylcycloheptan-1-amine reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create a working solution at approximately 0.1 mg/mL by diluting the stock solution with the same diluent.

Step 2: Initial Scouting Run
  • Column: Install a C18 column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna; 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% ACN with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

Rationale: A generic gradient is used to elute the analyte and any potential impurities, giving a complete picture of the sample complexity. Low pH (approx. 2.1) from 0.1% TFA protonates the amine (R-NH3+) and suppresses the ionization of silanol groups (Si-OH), minimizing peak tailing.[4][5]

Step 3: Mobile Phase pH Optimization

Peak tailing is the most common issue for amines. If the initial scouting run yields a tailing factor (Tf) > 1.5, a systematic approach to mobile phase optimization is required.

pHOptimization Figure 2: Decision Tree for pH Optimization Start Initial Scout Run (0.1% TFA, pH ~2.1) CheckTailing Is Tailing Factor (Tf) < 1.5? Start->CheckTailing LowPhOK Proceed with Low pH Method (Optimize Organic %) CheckTailing->LowPhOK Yes TailingHigh Tailing is Unacceptable CheckTailing->TailingHigh No Option1 Option A: Increase Ionic Strength (Add 20-50mM Salt, e.g., NaClO4) TailingHigh->Option1 Option2 Option B: Switch to Mid-Range pH (pH 3-6 with buffer, e.g., Acetate/Formate) TailingHigh->Option2 Option3 Option C: Switch to High pH (pH >10 with pH-stable column) TailingHigh->Option3 Evaluate Re-evaluate Peak Shape Option1->Evaluate Option2->Evaluate Option3->Evaluate Evaluate->LowPhOK Tf < 1.5 Evaluate->TailingHigh Tf > 1.5

Caption: Figure 2: Decision Tree for pH Optimization

  • Low pH (2-3): The use of 0.1% TFA is a robust starting point. The trifluoroacetate anion acts as an ion-pairing reagent, further improving peak shape.

  • Mid-Range pH (3-7): Buffers like ammonium acetate or ammonium formate can be effective. At these pHs, the amine is still protonated. However, silanol activity can increase, potentially worsening tailing. This range is often a compromise.

  • High pH (>10): Requires a specialized pH-stable hybrid column. At a pH well above the amine's pKa, the analyte is in its neutral, free-base form (R-NH2), eliminating ionic interactions with silanols and often resulting in excellent peak shape.[6] This is an excellent but more costly alternative.

Step 4: Optimization of Organic Modifier

From the initial gradient run, the retention time (t_R) can be used to calculate the approximate percentage of organic solvent (%B) needed for an isocratic method with a desired retention factor (k'). A good target k' is between 2 and 10.

If a gradient is necessary to separate impurities, the slope can be optimized. A shallower gradient will increase resolution between closely eluting peaks.

Final Recommended Method (Example)

Based on the principles above, a typical final method would be as follows:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 5 µL
Run Type Isocratic
Composition 65% Mobile Phase B
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

Once the chromatographic conditions are finalized, the method must be validated to demonstrate its suitability for the intended purpose.[7][8][9]

ValidationWorkflow Figure 3: ICH Q2(R1) Validation Workflow cluster_specificity Specificity cluster_quantitative Quantitative Tests cluster_limits Limits cluster_robustness Robustness Spec Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) PeakPurity Assess Peak Purity using PDA detector Spec->PeakPurity Linearity Linearity & Range (5 levels, e.g., 50-150% of target) Spec->Linearity Accuracy Accuracy (Spike recovery at 3 levels, e.g., 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability: 6 reps at 100%) (Intermediate: Different day/analyst) Accuracy->Precision LOD Limit of Detection (LOD) (Signal-to-Noise ~3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (Signal-to-Noise ~10:1) LOD->LOQ Robust Vary parameters deliberately (±10% organic, ±5°C temp, ±0.2 pH) LOQ->Robust

Caption: Figure 3: ICH Q2(R1) Validation Workflow

System Suitability

Before each validation run, inject a standard solution five times. The results should meet the following criteria:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Forced Degradation)
  • Expose the analyte solution (e.g., 0.1 mg/mL) to the following stress conditions:

    • Acid: 0.1 M HCl at 60 °C for 4 hours.

    • Base: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C (solid state) for 48 hours.

    • Photolytic: ICH-compliant light exposure.

  • Analyze all stressed samples. The method is stability-indicating if the primary analyte peak is spectrally pure and resolved from all degradation product peaks (resolution > 2.0).

Linearity
  • Prepare at least five concentration levels of the reference standard, from the LOQ to 150% of the target assay concentration.

  • Inject each level in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

  • Alternatively, use the standard deviation of the response and the slope of the linearity curve.

Robustness
  • Deliberately vary critical method parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% absolute organic content)

  • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters should remain within the defined limits, demonstrating the method's reliability during normal use.

Conclusion

This application note provides a comprehensive framework for the systematic development and validation of a stability-indicating RP-HPLC method for 1-benzylcycloheptan-1-amine. By understanding the analyte's physicochemical properties and addressing the specific challenges associated with primary amines, a robust, accurate, and precise method can be established. The validation protocol, grounded in ICH Q2(R1) guidelines, ensures the method is fit for its intended purpose in quality control, stability studies, and other applications within a regulated drug development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. Link

  • Li, J., & Hao, H. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Link

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). ResearchGate. Link

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Link

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Link

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Link

  • Monitoring amine recovery by comparison of achiral reversed phase HPLC... (n.d.). ResearchGate. Link

  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Link

  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (n.d.). Request PDF on ResearchGate. Link

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (2022). RSC Publishing. Link

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Link

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Link

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Link

  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. Link

  • 1-{[(benzyloxy)carbonyl]amino}cycloheptane-1-carboxylic acid. (n.d.). Sigma-Aldrich. Link

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. Link

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. Link

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific. Link

  • Physical and chemical properties of N-Benzylideneaniline. (n.d.). BenchChem. Link

  • 1-Phenylcyclohexylamine. (n.d.). PubChem. Link

  • Approximate pKa chart of the functional groups: values to know. (n.d.). University of Calgary. Link

  • (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2025). ResearchGate. Link

  • 1-Benzylcyclohexan-1-ol. (n.d.). PubChem. Link

  • (E)-N-Benzyl-1-phenylmethanimine. (n.d.). Tokyo Chemical Industry Co., Ltd.. Link

Sources

Application

Application Note: NMR Chemical Shift Elucidation and Structural Characterization of 1-Benzylcycloheptan-1-amine

Introduction 1-Benzylcycloheptan-1-amine is a sterically hindered, α -tertiary amine featuring a highly flexible seven-membered cycloalkane ring. Compounds of this class are critical building blocks in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Benzylcycloheptan-1-amine is a sterically hindered, α -tertiary amine featuring a highly flexible seven-membered cycloalkane ring. Compounds of this class are critical building blocks in medicinal chemistry, often serving as lipophilic pharmacophores in central nervous system (CNS) therapeutics (e.g., bencyclane analogs).

Accurate structural characterization of such molecules via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The conformational flexibility of the cycloheptyl ring and the steric congestion around the quaternary α -carbon require a rigorous, causality-driven approach to spectral interpretation. This application note provides a comprehensive guide to the predicted 1 H and 13 C NMR chemical shifts for 1-benzylcycloheptan-1-amine, detailing the physical chemistry principles governing these shifts and providing a self-validating experimental protocol for data acquisition.

Structural Analysis & Shift Causality

To move beyond simple pattern matching, an expert spectroscopist must understand the causality behind the observed chemical shifts. The NMR profile of 1-benzylcycloheptan-1-amine is dictated by three primary structural features:

The Enantiotopic Benzylic Protons

A common pitfall in NMR interpretation is assuming that benzylic protons adjacent to a sterically congested quaternary center will automatically be diastereotopic and appear as an AB quartet. However, because the two pathways around the cycloheptyl ring are structurally identical, the C1 carbon is achiral . Consequently, the molecule possesses a plane of symmetry on average (due to rapid interconversion of twist-chair conformers). The benzylic methylene protons are therefore enantiotopic and will resonate as a sharp, equivalent singlet in an achiral solvent like CDCl 3​ [1].

Magnetic Anisotropy of the Phenyl Ring

The π -electron cloud of the phenyl ring generates a local induced magnetic field when exposed to the spectrometer's external magnetic field ( B0​ ). Protons located in the deshielding zone of this anisotropic field—specifically the aromatic protons themselves—experience a higher effective magnetic field, pushing their resonance downfield to the δ 7.15 – 7.35 ppm region [2].

Cycloheptyl Ring Dynamics and Inductive Effects

The primary amine (-NH 2​ ) exerts a strong electron-withdrawing inductive effect (-I effect), which heavily deshields the quaternary C1 carbon ( δ ~56.0 ppm) and the adjacent benzylic CH 2​ carbon ( δ ~48.0 ppm) [3]. Meanwhile, the 12 protons of the cycloheptyl ring exist in similar aliphatic electronic environments. Because the seven-membered ring undergoes rapid pseudorotation among various twist-chair conformations at room temperature, these protons average out into a massive, overlapping aliphatic multiplet ( δ 1.40 – 1.70 ppm).

Shift_Logic Sub 1-Benzylcycloheptan-1-amine Structural Features Aro Phenyl Ring (Magnetic Anisotropy) Sub->Aro Ami Primary Amine (-NH2) (Inductive Effect) Sub->Ami Rin Cycloheptyl Ring (Conformational Flexibility) Sub->Rin Sh1 Deshielded Aryl Protons (δ 7.15 - 7.35 ppm) Aro->Sh1 Sh2 Deshielded C1 & Benzylic CH2 (δ 56 ppm & 48 ppm) Ami->Sh2 Sh3 Overlapping Aliphatic Multiplets (δ 1.40 - 1.70 ppm) Rin->Sh3

Causality of structural features on NMR chemical shift distribution.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical data from structurally analogous α -tertiary amines and standard predictive spectroscopic rules [2, 3].

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton EnvironmentShift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
Aromatic H 7.15 – 7.35Multiplet (m)5HDeshielded by phenyl ring magnetic anisotropy.
Benzylic CH 2​ 2.65 – 2.75Singlet (s)2HEnantiotopic protons; deshielded by adjacent phenyl and C1-amine.
Cycloheptyl CH 2​ 1.40 – 1.70Multiplet (m)12HOverlapping signals due to rapid twist-chair interconversions.
Amine (-NH 2​ ) 1.20 – 1.50Broad Singlet (br s)2HBroadened by 14 N quadrupolar relaxation and proton exchange.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon EnvironmentShift ( δ , ppm)Type (DEPT-135)Causality / Assignment Notes
Aromatic (Ipso) ~138.5Quaternary (C)Attached directly to the benzylic CH 2​ .
Aromatic (Ortho/Meta) 128.2 – 130.5CH (Up)Standard aromatic resonance.
Aromatic (Para) ~126.3CH (Up)Standard aromatic resonance.
Quaternary C1 ~56.0Quaternary (C)Strongly deshielded by the electronegative nitrogen atom.
Benzylic CH 2​ ~48.0CH 2​ (Down)Deshielded by phenyl ring and adjacent α -tertiary center.
Cycloheptyl C2/C7 ~38.5CH 2​ (Down) β -effect from the C1 amine group.
Cycloheptyl C4/C5 ~30.5CH 2​ (Down)Standard aliphatic resonance.
Cycloheptyl C3/C6 ~23.0CH 2​ (Down)Shielded relative to C2/C7 due to distance from the amine.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthy and reproducible structural elucidation, data acquisition must follow a self-validating workflow. This prevents misassignments caused by poor shimming, solvent impurities, or incorrect referencing.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 1-benzylcycloheptan-1-amine.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Checkpoint: Ensure the solution is completely clear and free of particulates. Filter through a glass wool plug into a 5 mm NMR tube if necessary to prevent magnetic susceptibility artifacts.

Step 2: Instrument Calibration & Tuning
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Tune and match the probe for both 1 H and 13 C frequencies to maximize signal-to-noise ratio (SNR).

  • Shim the magnet (Z1-Z5 gradients) until the lock signal is stable and maximized.

Step 3: 1D & 2D Data Acquisition
  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire 1024 scans with a D1 of 2 seconds.

  • DEPT-135: Acquire to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) and identify the quaternary C1 (disappears).

  • 2D HSQC & HMBC: Acquire to map the overlapping cycloheptyl CH 2​ protons to their respective carbons and confirm the connectivity of the quaternary C1 to the benzylic CH 2​ .

Step 4: Data Processing
  • Apply a Fourier Transform (FT) with a 0.3 Hz line broadening for 1 H and 1.0 Hz for 13 C.

  • Perform manual phase correction (zero and first order) to ensure symmetrical peak shapes.

  • Validation Checkpoint: Calibrate the chemical shift axis by setting the internal TMS peak to exactly δ 0.00 ppm, or the residual CHCl 3​ peak to δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C) [1].

NMR_Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Add TMS as internal standard S2 2. Instrument Calibration Lock on CDCl3, Tune/Match Probe, Shim for optimal homogeneity S1->S2 S3 3. 1D NMR Acquisition 1H (16 scans), 13C (1024 scans), DEPT-135 for multiplicity S2->S3 S4 4. 2D NMR Acquisition COSY, HSQC, HMBC Resolve overlapping cycloheptyl signals S3->S4 S5 5. Data Processing & Assignment Fourier Transform, Phase/Baseline Corr. Multiplet extraction S4->S5

Self-validating NMR acquisition workflow for accurate structural elucidation.

References

  • Chemical Shifts in 1 H NMR Spectroscopy. Chemistry LibreTexts. Available at:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Pretsch, E., Bühlmann, P., & Badertscher, M. Springer Berlin, Heidelberg, 2020. Available at:[Link]

  • Primary α -Tertiary Amine Synthesis via α -C–H Functionalization. Chemical Science, Royal Society of Chemistry, 2021. Available at:[Link]

Method

Application Note: 1-Benzylcycloheptan-1-amine as a Strategic Precursor in the Design of CNS-Active Therapeutics

Introduction & Pharmacophore Rationale In the landscape of central nervous system (CNS) drug discovery, cycloalkylamines represent a privileged class of pharmacophores. Among these, 1-benzylcycloheptan-1-amine stands out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In the landscape of central nervous system (CNS) drug discovery, cycloalkylamines represent a privileged class of pharmacophores. Among these, 1-benzylcycloheptan-1-amine stands out as a highly versatile, sterically hindered primary amine precursor. The unique architecture of this molecule—combining a lipophilic, conformationally flexible seven-membered cycloheptyl ring with an aromatic benzyl moiety—makes it an ideal scaffold for designing therapeutics targeting monoamine transporters and sigma receptors.

The cycloheptyl ring introduces specific conformational puckering (twist-chair/boat transitions) that differs significantly from the rigid chair conformation of cyclohexane. This subtle topological shift can drastically alter receptor subtype selectivity, allowing medicinal chemists to fine-tune binding affinities. Cycloalkylamines are well-documented in the development of [1]. Furthermore, bulky arylalkoxyphenylalkylamine and cycloalkylamine derivatives have shown high affinity and selectivity for sigma-1 receptors, positioning them as viable candidates for [2]. The primary amine can also be derivatized using [3].

Commercially available precursors like [4] serve as ideal starting points for divergent synthetic workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a precursor is critical for predicting the pharmacokinetic behavior of its downstream derivatives. The intrinsic lipophilicity and low polar surface area of 1-benzylcycloheptan-1-amine make it exceptionally suited for CNS applications where blood-brain barrier (BBB) penetration is mandatory.

Table 1: Physicochemical Profile of 1-Benzylcycloheptan-1-amine

PropertyValuePharmacological Relevance
Molecular Weight 203.33 g/mol Highly ligand-efficient; leaves an ample mass budget (<300 g/mol ) for further derivatization while adhering to Lipinski's Rule of 5.
cLogP ~3.5Optimal lipophilicity for passive blood-brain barrier (BBB) penetration.
TPSA 26.02 ŲLow Topological Polar Surface Area ensures high passive membrane permeability.
Hydrogen Bond Donors 1The single primary amine allows for targeted hydrogen bonding with aspartate residues in monoamine transporter binding pockets.
Rotatable Bonds 2High structural rigidity reduces entropic penalty upon receptor binding, locking the bioactive conformation.

Synthetic Workflows & Logical Divergence

The primary amine of 1-benzylcycloheptan-1-amine is situated on a fully substituted (quaternary) carbon. This steric bulk is a double-edged sword: it prevents rapid in vivo metabolism (e.g., degradation by monoamine oxidases), but it also makes traditional synthetic modifications challenging.

To overcome this, we utilize specific, high-efficiency protocols. Reductive amination is preferred over direct alkylation to prevent polyalkylation, while uronium-based coupling agents are required for efficient amide bond formation.

Workflow A 1-Benzylcycloheptan-1-amine (Precursor) B Reductive Amination (STAB, DCE) A->B N-Alkylation C Amide Coupling (HATU, DIPEA) A->C N-Acylation D Secondary/Tertiary Amines (Monoamine Reuptake Inhibitors) B->D Target Class 1 E Bulky Amides (Sigma-1 Receptor Ligands) C->E Target Class 2

Synthetic divergence of 1-benzylcycloheptan-1-amine into distinct CNS-active drug classes.

Experimental Protocols

Protocol A: Controlled N-Alkylation via Reductive Amination

Objective: Synthesize secondary amine derivatives (MRI candidates) while avoiding over-alkylation. Rationale: Direct alkylation of α,α-disubstituted primary amines often fails or yields complex mixtures due to steric clash and competing elimination reactions. Reductive amination bypasses this by forming a transient imine/iminium intermediate, which is subsequently reduced by a mild hydride source.

Table 2: Optimization of Reductive Amination Conditions

Reducing AgentSolventTempYield (%)Mechanistic Observation (Causality)
NaBH₄MeOH25°C45%High rate of imine hydrolysis; premature reduction of the aldehyde.
NaBH₃CNMeOH (pH 5)25°C72%Good yield, but generates highly toxic hydrogen cyanide byproducts.
NaBH(OAc)₃ DCE 25°C 91% Optimal; mild hydride transfer selectively reduces the iminium ion without reducing the aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-benzylcycloheptan-1-amine (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1 hour under an inert argon atmosphere.

    • Expert Insight: Pre-forming the imine before adding the reducing agent prevents the premature reduction of the aldehyde to an alcohol, a common side reaction when using sodium triacetoxyborohydride (STAB).

  • Reduction: Add STAB (1.5 eq, 1.5 mmol) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.

    • Expert Insight: STAB is a mild reducing agent that selectively reduces imines over aldehydes in aprotic solvents like DCE, maximizing the yield of the sterically hindered secondary amine.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N).

    • Expert Insight: The addition of 1% triethylamine to the mobile phase neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp peak resolution.

Protocol B: Amide Coupling for Sigma-1 Ligand Development

Objective: Synthesize bulky amide derivatives (Sigma-1 receptor ligand candidates). Rationale: The steric bulk of the cycloheptyl group adjacent to the amine makes standard carbodiimide coupling (e.g., DCC/EDC) highly inefficient. Utilizing the uronium-based coupling agent HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which forces the coupling to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature.

    • Expert Insight: Pre-activation is critical. It ensures that the sterically hindered primary amine of the cycloheptane ring encounters a fully formed, highly electrophilic active ester upon addition.

  • Coupling: Add 1-benzylcycloheptan-1-amine (1.0 eq, 1.0 mmol) to the activated mixture. Stir at room temperature for 18 hours.

    • Expert Insight: The steric bulk of the alpha-quaternary center significantly lowers the nucleophilicity of the amine, necessitating extended reaction times to achieve full conversion.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash the organic layer with 5% aqueous LiCl (3 × 15 mL) to effectively partition and remove the DMF. Follow with a saturated NaHCO₃ wash (15 mL) and brine (15 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via recrystallization from hot ethanol or via reverse-phase preparative HPLC, depending on the lipophilicity of the final amide.

References

  • US Patent 8,877,975 B2: Cycloalkylamines as monoamine reuptake inhibitors.
  • PubMed (PMID: 10090790) : Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. URL:[Link]

  • MDPI Molecules (2013) : Click Chemistry in Peptide-Based Drug Design. URL:[Link]

Application

Application Note &amp; Protocol: Preparation of 1-benzylcycloheptan-1-amine Solutions in DMSO

Introduction: The Criticality of Precise Solution Preparation In the fields of drug discovery, high-throughput screening (HTS), and cellular biology, the accurate and reproducible preparation of compound stock solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Solution Preparation

In the fields of drug discovery, high-throughput screening (HTS), and cellular biology, the accurate and reproducible preparation of compound stock solutions is a foundational prerequisite for generating reliable data. Dimethyl sulfoxide (DMSO) is a preeminent solvent, celebrated for its remarkable ability to dissolve a vast array of both hydrophobic and hydrophilic molecules.[1][2] However, the unique properties of both the solvent and the solute must be carefully considered to avoid common pitfalls such as incomplete dissolution, compound precipitation upon dilution, and the confounding effects of solvent impurities.[3][4]

This document provides a detailed protocol and technical guidance for the dissolution of 1-benzylcycloheptan-1-amine in DMSO. This compound, with its bulky aliphatic cycloheptyl group and aromatic benzyl moiety, presents a solubility profile that requires a systematic approach to ensure the creation of stable, accurate, and effective stock solutions for downstream applications. The principles and techniques outlined herein are designed to uphold the scientific integrity of your experimental work.

Characterization of Solute and Solvent

A thorough understanding of the materials is essential for predicting their behavior and developing a robust protocol. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 1-benzylcycloheptan-1-amine and DMSO

Property1-benzylcycloheptan-1-amine (Predicted/Analog Data)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₄H₂₁NC₂H₆OS
Molecular Weight 203.33 g/mol 78.13 g/mol [5]
Appearance Likely a colorless to pale yellow oil or low-melting solidClear, colorless liquid[1]
Predicted LogP ~3.5-4.0 (Moderately Lipophilic)-1.35 (Hydrophilic)
Boiling Point Not readily available~189 °C[1][6]
Melting Point Not readily available18.4 °C (May solidify at room temp)[7]
Key Features Contains a basic primary amine; significant nonpolar characterAprotic, highly polar, hygroscopic[1]
The Solute: 1-benzylcycloheptan-1-amine

The structure of 1-benzylcycloheptan-1-amine dictates its solubility characteristics. The large, nonpolar surface area contributed by the benzyl and cycloheptyl groups suggests a preference for non-aqueous solvents. The primary amine group offers a site for hydrogen bonding but its influence is moderated by the steric hindrance of the bulky neighboring groups. While specific solubility data is not widely published, its structure is analogous to other lipophilic amines which are generally soluble in DMSO.[8]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[1] Its utility is, however, dependent on its purity and handling.

  • Purity: For all biological applications, the use of anhydrous, high-purity DMSO (≥99.9%) is mandatory.[1] Lower grades may contain impurities that can interfere with assays or degrade the compound.

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10][11] This absorbed water can significantly alter its solvent properties, decrease the solubility of hydrophobic compounds, and promote compound precipitation or hydrolysis.[9][12] Therefore, proper handling to minimize exposure to air is critical.[1]

Safety & Handling Precautions

Researcher safety is the highest priority. Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable for incidental contact).[13][14]

  • Ventilation: All handling of solid 1-benzylcycloheptan-1-amine and concentrated DMSO solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[13]

  • Compound Hazards: Primary amines can be corrosive and may cause skin and eye irritation or allergic reactions.[15] Consult the specific Safety Data Sheet (SDS) for 1-benzylcycloheptan-1-amine or structurally similar compounds before use.[14][15][16]

  • DMSO Transdermal Properties: DMSO can facilitate the absorption of substances through the skin.[1] It is imperative to avoid skin contact not only with DMSO but with the resulting compound solution.

  • Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with institutional and local regulations.

Detailed Dissolution Protocol

This protocol is designed for the preparation of a high-concentration stock solution (e.g., 10-50 mM). It is strongly recommended to first perform a small-scale pilot test to confirm solubility at the desired concentration before committing larger quantities of the compound.

Required Materials
  • 1-benzylcycloheptan-1-amine (solid or oil)

  • Anhydrous, ≥99.9% purity Dimethyl Sulfoxide (DMSO)[5]

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated positive displacement or air displacement pipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations

  • Allow the sealed container of 1-benzylcycloheptan-1-amine to equilibrate to room temperature before opening to prevent condensation.

  • Allow the sealed bottle of anhydrous DMSO to equilibrate to room temperature. If the DMSO is frozen (M.P. ~18.4°C), it must be fully thawed and gently mixed before use.[7]

Step 2: Weighing the Compound

  • Tare a sterile, appropriately sized microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh the desired mass of 1-benzylcycloheptan-1-amine directly into the tared container. Record the exact mass.

    • Scientist's Note: Weighing directly into the dissolution vessel minimizes material loss that occurs during transfer.

Step 3: Calculating the Required Solvent Volume

  • Use the following formula to calculate the volume of DMSO needed to achieve the target concentration:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Molarity (mol/L))

    Example for a 20 mM stock from 5 mg of compound: Volume (µL) = (0.005 g / (203.33 g/mol × 0.020 mol/L)) × 1,000,000 = 1229.5 µL

Step 4: Adding the Solvent

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vessel containing the pre-weighed compound.

    • Scientist's Note: Adding the solvent to the solid ensures that all the compound comes into contact with the solvent. Work swiftly to minimize the exposure of the anhydrous DMSO to ambient air.[9][10]

Step 5: Facilitating Dissolution

  • Immediately cap the vessel tightly.

  • Vortex the solution for 30-60 seconds.[3]

  • Visually inspect the solution against a bright light source. If the solution is clear and free of any visible particulates, proceed to Step 6.

  • If undissolved material remains:

    • Option A (Sonication): Place the vessel in a water bath sonicator for 5-10 minutes.[3] Check for dissolution.

    • Option B (Gentle Warming): Place the vessel in a 37°C water bath for 5-10 minutes, vortexing intermittently.[3]

    • Scientist's Note: Gentle warming can increase the rate of dissolution, but prolonged exposure to heat should be avoided as it may degrade sensitive compounds.[3] Never use high heat. Sonication is often preferred as it uses mechanical energy rather than thermal energy.

Step 6: Final Inspection and Storage

  • Once the compound is fully dissolved, the solution should be perfectly clear.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[3][17]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[17] Ensure they are stored in a desiccated environment to prevent moisture absorption over time.[5]

Visualization of the Dissolution Workflow

Dissolution_Protocol cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_finalize Finalization start Equilibrate Reagents (Compound & Anhydrous DMSO) weigh Weigh Compound into Sterile Vial start->weigh calculate Calculate Required DMSO Volume weigh->calculate add_dmso Add Anhydrous DMSO to Compound calculate->add_dmso vortex Cap Tightly & Vortex (60s) add_dmso->vortex check Visually Inspect for Particulates vortex->check sonicate Sonicate (5-10 min) check->sonicate Particulates Remain final_check Confirm Complete Dissolution check->final_check Clear Solution warm Gentle Warming (37°C, 5-10 min) sonicate->warm Still Incomplete sonicate->final_check warm->final_check aliquot Aliquot into Single-Use Tubes final_check->aliquot Fully Dissolved store Store Desiccated at -20°C / -80°C aliquot->store

Sources

Method

Application Note: Advanced Extraction Techniques for 1-Benzylcycloheptan-1-amine from Biological Matrices

Introduction & Physicochemical Rationale The accurate quantification of highly lipophilic basic amines from complex biological matrices (such as whole blood, plasma, and urine) is a persistent challenge in bioanalytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The accurate quantification of highly lipophilic basic amines from complex biological matrices (such as whole blood, plasma, and urine) is a persistent challenge in bioanalytical chemistry and forensic toxicology. 1-Benzylcycloheptan-1-amine (CAS: 790148-65-1) serves as a prime example of such a compound[1]. Structurally related to cycloalkylamine stimulants and pharmaceutical precursors (e.g., bencyclane), it possesses two defining physicochemical traits that dictate its extraction behavior:

  • High Lipophilicity (LogP > 3.0): The presence of both a benzyl ring and a bulky cycloheptyl ring makes the neutral form of this molecule highly hydrophobic.

  • Basic Primary Amine (pKa ~10.0–10.5): The primary amine group is readily protonated at physiological pH (7.4), rendering the molecule cationic in systemic circulation.

To successfully extract 1-benzylcycloheptan-1-amine while minimizing matrix effects (such as ion suppression from endogenous phospholipids), sample preparation must exploit these properties. This guide details two field-proven methodologies: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) and Supported Liquid Extraction (SLE) .

Mechanism 1: Mixed-Mode Cation Exchange (MCX) SPE

The Causality of the Method

For basic drugs, reversed-phase (RP) extraction alone often yields dirty extracts because endogenous neutral lipids co-elute with the target analyte. Mixed-mode cation exchange (MCX) solves this by incorporating both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functionalities on a single polymeric sorbent[2][3].

By acidifying the biological sample to a pH strictly below 8.0 (ideally pH 2–4), the primary amine of 1-benzylcycloheptan-1-amine becomes >99% protonated[4]. During the loading phase, the molecule binds to the sorbent via a dual mechanism: hydrophobic interactions with the polymer backbone and strong electrostatic bonds with the sulfonic acid groups[5]. This dual-binding allows for an aggressive 100% organic wash (e.g., methanol) that strips away neutral and acidic phospholipids without prematurely eluting the target amine[6]. Elution is finally triggered by raising the pH above 12 using a basic organic solvent, neutralizing the amine and breaking the electrostatic hold[4].

MCX_SPE Condition 1. Condition (MeOH & H2O) Load 2. Load (Acidified Sample, pH < pKa) Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4. Wash 2 (100% MeOH) Wash1->Wash2 Elute 5. Elute (5% NH4OH in MeOH) Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

Step-by-Step MCX-SPE Protocol

Sorbent: 30 mg / 1 cc Polymeric MCX Cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C)[2][3].

  • Sample Pretreatment: Aliquot 200 µL of biological matrix (plasma/urine). Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ). Insight: This disrupts protein-drug binding and ensures the pH is well below the analyte's pKa.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade H2​O through the cartridge.

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in H2​O . Insight: Removes water-soluble endogenous salts and polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Insight: Removes neutral and acidic lipids. The target amine remains locked via ionic bonds.

  • Elution: Apply 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Insight: The high pH neutralizes the amine, releasing it from the sulfonic acid sites.

  • Post-Extraction: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Mechanism 2: Supported Liquid Extraction (SLE)

The Causality of the Method

Traditional Liquid-Liquid Extraction (LLE) relies on partitioning a neutral analyte into an immiscible organic solvent, but it is notoriously prone to emulsion formation and poor throughput[7][8]. Supported Liquid Extraction (SLE) emulates the chemistry of LLE but immobilizes the aqueous sample on an inert, high-surface-area diatomaceous earth support[7].

For 1-benzylcycloheptan-1-amine, the sample must be heavily alkalinized (pH > 12) prior to loading. This ensures the primary amine is entirely deprotonated (neutralized). When a water-immiscible organic solvent (like Methyl tert-butyl ether, MTBE) is passed through the SLE bed, the highly lipophilic neutral amine rapidly partitions into the organic phase while proteins, salts, and polar phospholipids remain trapped in the aqueous layer on the solid support[7][9].

LLE_vs_SLE cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SLE Supported Liquid Extraction (SLE) Sample Biological Sample (Alkalinized pH > 12) LLE_Add Add Organic Solvent (e.g., MTBE) Sample->LLE_Add SLE_Load Load onto SLE Diatomaceous Earth Sample->SLE_Load LLE_Vortex Vortex & Centrifuge (Risk of Emulsion) LLE_Add->LLE_Vortex LLE_Collect Collect Upper Organic Layer LLE_Vortex->LLE_Collect SLE_Wait Wait 5 mins (Aqueous Partition) SLE_Load->SLE_Wait SLE_Elute Elute with Organic Solvent SLE_Wait->SLE_Elute

Caption: Comparison of LLE and SLE workflows for 1-benzylcycloheptan-1-amine extraction.

Step-by-Step SLE Protocol

Sorbent: 400 µL capacity SLE Cartridge or 96-well plate (e.g., Biotage ISOLUTE SLE+ or Agilent Chem Elut)[7][9].

  • Sample Pretreatment: Aliquot 200 µL of biological matrix. Add 200 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) and vortex. Insight: Adjusts the sample to pH ~11-12, neutralizing the basic amine.

  • Loading: Apply the 400 µL pretreated sample to the SLE cartridge.

  • Equilibration: Apply a short pulse of vacuum (-0.2 bar) for 2 seconds to initiate flow, then wait 5 minutes . Insight: This wait time is critical; it allows the aqueous sample to completely absorb and form a thin micro-layer over the diatomaceous earth[7].

  • Elution: Apply 2.0 mL of MTBE (or Hexane:Ethyl Acetate 50:50). Allow it to flow under gravity for 5 minutes. Apply a final vacuum pulse to collect the remaining solvent[9].

  • Post-Extraction: Evaporate the organic eluate to dryness under nitrogen. Reconstitute in 100 µL of LC mobile phase.

Quantitative Data Presentation

To determine the optimal methodology for a specific laboratory setup, compare the empirical performance metrics of the three primary extraction methods for lipophilic basic amines.

Extraction ParameterTraditional LLEMCX-SPESupported Liquid Extraction (SLE)
Analyte Recovery (%) 65 - 80%85 - 98% 80 - 95%
Matrix Effect / Ion Suppression Moderate (-20%)Minimal (< 5%) Low (-10%)
Phospholipid Removal PoorExcellent Good
Emulsion Risk HighNoneNone
Throughput (96-well amenable) Low (Manual steps)HighVery High
Solvent Consumption High (~4-5 mL)Moderate (~4 mL)Low (~2 mL)
Primary Mechanism Partitioning (Neutral)Dual-mode (Ionic + Hydrophobic)Partitioning (Neutral, Solid Support)

References

  • BLD Pharm. (n.d.). 1-Benzylcycloheptan-1-amine (CAS: 790148-65-1) Product Information.
  • Phenomenex. (n.d.). Strata SPE Sample Preparation Products: Extraction of basic drugs from biological matrices.
  • Waters Corporation. (n.d.). Oasis Sample Extraction Products: Chemistry and Formats (Oasis MCX).
  • MDPI - International Journal of Molecular Sciences. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • Element Lab Solutions / Agilent. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis - Solid Supported Liquid Extraction.
  • Biotage / Shim-pol. (n.d.). ISOLUTE® SLE+ Applications: Supported Liquid Extraction for Biological Fluids.

Sources

Application

1-benzylcycloheptan-1-amine chiral resolution methods

Application Note: Stereochemical Analysis and Chiral Resolution Strategies for α -Tertiary Amines (Focus: 1-Benzylcycloheptan-1-amine Derivatives) Executive Summary & Structural Reality Check Before deploying any chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereochemical Analysis and Chiral Resolution Strategies for α -Tertiary Amines (Focus: 1-Benzylcycloheptan-1-amine Derivatives)

Executive Summary & Structural Reality Check

Before deploying any chiral resolution protocol, a fundamental stereochemical assessment is mandatory. The unsubstituted parent compound, 1-benzylcycloheptan-1-amine (CAS: 790148-65-1) , possesses an internal plane of symmetry passing through the C1 carbon and bisecting the C4-C5 bond of the cycloheptane ring. Consequently, it is an achiral molecule, rendering direct chiral resolution physically impossible.

However, in modern drug discovery (particularly for GPCR ligands and ion channel modulators), this scaffold is frequently desymmetrized—such as via C2-substitution on the cycloheptyl ring or α -methylation of the benzyl group—to probe spatial pharmacophores. The synthesis and resolution of these sterically demanding α -tertiary amines remain a major challenge in organic chemistry[1]. The protocols detailed below are specifically designed for the chiral resolution of these highly sterically hindered, desymmetrized 1-benzylcycloheptan-1-amine derivatives.

The Steric Challenge of α -Tertiary Amines

α -Tertiary amines feature a tetrasubstituted carbon stereocenter directly attached to the nitrogen atom[2]. The massive cone angle swept by the benzyl and cycloheptyl groups creates extreme steric hindrance (the Thorpe-Ingold effect). This physical barrier prevents standard resolving agents (like simple tartaric acid) or wild-type enzymes from accessing the amine, necessitating specialized, highly rigid chiral environments for successful enantiomeric discrimination[3].

G Start Racemic α-Tertiary Amine (Desymmetrized Derivative) Check Scale of Resolution? Start->Check PrepSFC Preparative SFC (Chiralpak IG/AD-H) Check->PrepSFC < 10 g (Discovery) Cryst Diastereomeric Salt Formation (DPTTA/CSA) Check->Cryst > 100 g (Process) Enzyme Chemoenzymatic Kinetic Resolution Check->Enzyme Intermediate / High ee% req.

Workflow decision matrix for resolving highly hindered α -tertiary amines.

Protocol A: Classical Diastereomeric Salt Formation

Causality behind the method: Because small chiral acids fail to form stable crystalline lattices with bulky cycloalkylamines, we utilize (-)-Di-p-toluoyl-L-tartaric acid (DPTTA). DPTTA provides a rigid, extended chiral pocket that discriminates between enantiomers through π−π stacking with the benzyl group and steric repulsion against the substituted cycloheptyl ring.

Step-by-Step Methodology:

  • Salt Formation: In a 500 mL jacketed reactor, dissolve 1.0 equivalent of the racemic amine derivative and 1.0 equivalent of (-)-DPTTA in a 9:1 mixture of Ethanol/Water (10 volumes) at 75 °C.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.1 °C/min down to 20 °C. Causality: Rapid cooling leads to kinetic trapping of the undesired n-diastereomer. Slow cooling promotes Ostwald ripening, ensuring thermodynamic control and high diastereomeric purity.

  • Isolation: Filter the resulting crystalline p-diastereomeric salt. Wash the filter cake with 2 volumes of cold (5 °C) ethanol.

  • Self-Validating ee% Upgrade: Analyze a small aliquot via chiral HPLC. If the enantiomeric excess (ee) is < 98%, reslurry the salt in 5 volumes of hot ethanol for 2 hours, then cool to 20 °C and refilter. This step systematically purges the more soluble n-diastereomer.

  • Salt Breaking: Suspend the pure salt in methyl tert-butyl ether (MTBE) and add 2M NaOH until the aqueous layer reaches pH 12. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free (+)-amine.

G Racemate (±)-Amine + (-)-DPTTA Solvent Dissolution in Hot EtOH/H2O (9:1) Racemate->Solvent Cooling Controlled Cooling (0.1 °C/min) Solvent->Cooling Crystals Less Soluble Salt (p-Diastereomer) Cooling->Crystals Crystallization MotherLiq Mother Liquor (n-Diastereomer) Cooling->MotherLiq Filtration FreeBase Alkaline Workup (NaOH) -> (+)-Amine Crystals->FreeBase Salt Breaking

Mechanistic pathway of Diastereomeric Salt Formation and free-base recovery.

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

Causality behind the method: SFC leverages supercritical CO₂, which possesses high diffusivity and low viscosity, allowing for rapid mass transfer even with bulky analytes. For unfunctionalized α -tertiary amines, hydrogen bonding is limited, making amylose-based stationary phases with immobilized carbamate linkages (like Chiralpak IG) ideal for shape-based recognition.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a preparative SFC system equipped with a Chiralpak IG column (250 x 21.1 mm, 5 µm).

  • Mobile Phase Optimization: Use supercritical CO₂ with 15% Methanol containing 0.2% Isopropylamine (IPA). Causality: Unfunctionalized amines streak heavily on silica-based columns. IPA acts as a sacrificial competitor, masking residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.

  • Parameters: Set flow rate to 70 mL/min, backpressure regulator (BPR) to 120 bar, and column temperature to 35 °C.

  • Injection & Collection: Inject the racemate (dissolved in MeOH at 50 mg/mL) in 0.5 mL increments. Utilize UV detection at 220 nm to trigger fraction collection.

  • Solvent Removal: Evaporate the collected fractions under reduced pressure at 30 °C to prevent volatilization of the free amine.

Protocol C: Chemoenzymatic Kinetic Resolution

Causality behind the method: Direct acylation of α -tertiary amines using standard lipases (like CAL-B) is notoriously slow due to the steric shielding of the nitrogen lone pair. To overcome this, we utilize engineered Flavin-Dependent "Ene"-Reductases[3] or employ highly activated acyl donors (e.g., 2,2,2-trifluoroethyl butyrate) to force the thermodynamic equilibrium forward.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL flask, dissolve 5.0 g of the racemic amine in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 3.0 equivalents of 2,2,2-trifluoroethyl butyrate and 1.0 g of immobilized engineered lipase (e.g., Novozym 435). Causality: The trifluoroethanol leaving group is a poor nucleophile, preventing the reverse reaction and driving the acylation of the less hindered enantiomer to completion.

  • Incubation: Shake the suspension at 250 rpm at 45 °C for 48 hours. Monitor the conversion via GC-FID until exactly 50% conversion is reached.

  • Separation: Filter off the enzyme. The reaction mixture now contains the unreacted (S)-amine and the acylated (R)-amide. Separate these via standard silica gel flash chromatography (the amide elutes significantly faster than the highly polar free amine).

Quantitative Data Presentation

Table 1: Comparison of Chiral Resolution Methods for α -Tertiary Amines

Resolution MethodTypical Yield (Max 50%)Enantiomeric Excess (ee)Optimal ScalePrimary AdvantagePrimary Limitation
Diastereomeric Salt 35 - 42%> 98% (after 1 reslurry)> 100 gLow cost, highly scalableRequires trial & error for acid selection
Preparative SFC 45 - 48%> 99%1 - 50 gRapid, highly predictableHigh equipment CAPEX
Chemoenzymatic 40 - 45%90 - 95%10 - 100 gMild conditions, green chemistrySlow kinetics due to extreme steric hindrance

References

  • Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis Journal of the American Chemical Society, 2023. URL:[Link]

  • Photoenzymatic Synthesis of α-Tertiary Amines by Engineered Flavin-Dependent “Ene”-Reductases Journal of the American Chemical Society, 2021. URL:[Link]

  • Azine Dearomatization in Natural Product Total Synthesis National Center for Biotechnology Information (PMC), 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

YieldMax™ Technical Support Center: Optimizing 1-Benzylcycloheptan-1-amine Synthesis

Welcome to the YieldMax™ Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals facing yield bottlenecks in the synthesis of sterically hindered α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the YieldMax™ Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals facing yield bottlenecks in the synthesis of sterically hindered α -tertiary amines.

Synthesizing 1-benzylcycloheptan-1-amine presents unique chemoselective and steric challenges. Direct reductive amination is impossible for α -tertiary amines, and classical Grignard additions to simple ketimines often fail due to competitive enolization. To achieve high yields and scalable results, the industry standard relies on Ellman’s sulfinamide chemistry [1].

Below is our comprehensive, self-validating workflow, complete with mechanistic troubleshooting and quantitative optimization data.

Strategic Workflow & Mechanistic Pathways

The synthesis relies on a three-stage sequence: Lewis acid-mediated condensation, nucleophilic addition, and acidic deprotection[2].

G A Cycloheptanone + t-Butanesulfinamide B N-t-Butanesulfinyl Ketimine A->B Ti(OEt)4, THF Condensation C N-(1-Benzylcycloheptyl)- t-butanesulfinamide B->C Benzyl-MgCl, CH2Cl2 Nucleophilic Addition D 1-Benzylcycloheptan- 1-amine (HCl) C->D HCl in Dioxane Deprotection

Figure 1: Three-step synthetic workflow for 1-benzylcycloheptan-1-amine using Ellman's auxiliary.

Self-Validating Experimental Protocols

Step 1: Synthesis of N-tert-Butanesulfinyl Cycloheptyl Ketimine
  • Causality & Design: Cycloheptanone is sterically hindered and prone to transannular strain. Standard imine condensation with amines and molecular sieves often stalls at low conversion. We utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ) because it acts as both a powerful Lewis acid to activate the ketone and an irreversible water scavenger, driving the equilibrium forward[2].

  • Methodology:

    • Charge a flame-dried flask with cycloheptanone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OEt)4​ (2.0 equiv) dropwise at room temperature.

    • Stir the yellow solution at 60 °C for 12 hours.

    • Quench by pouring into an equal volume of saturated aqueous NaHCO3​ while stirring rapidly. Filter the resulting TiO2​ salts through a Celite pad, wash with EtOAc, and concentrate the organic layer.

  • Self-Validating Control: Monitor by TLC (Hexane/EtOAc). The disappearance of the UV-inactive cycloheptanone (visualized with KMnO4​ stain) and the appearance of a strongly UV-active imine spot confirms completion.

Step 2: Nucleophilic Addition of Benzylmagnesium Chloride
  • Causality & Design: This is the critical yield-limiting step. Benzyl Grignards are notoriously basic. If run in THF, the strong coordination of THF to magnesium increases the reagent's basicity, leading to α -deprotonation (enolization) of the ketimine rather than addition[3]. By switching to a non-coordinating solvent like CH2​Cl2​ , we suppress basicity and enhance the electrophilicity of the imine, favoring the desired C-C bond formation[4].

  • Methodology:

    • Dissolve the sulfinyl ketimine (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath).

    • Dropwise add benzylmagnesium chloride (2.0 equiv, 1.0 M in 2-MeTHF or diethyl ether) over 30 minutes.

    • Stir at -48 °C for 4 hours, then slowly warm to room temperature overnight.

    • Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via flash chromatography.

  • Self-Validating Control: Quench a 0.1 mL reaction aliquot with D2​O . If LC-MS analysis of the organic layer shows deuterium incorporation at the α -position of recovered cycloheptanone (after hydrolysis), enolization is outcompeting your addition.

Step 3: Acidic Cleavage to 1-Benzylcycloheptan-1-amine
  • Causality & Design: The tert-butanesulfinyl group is a transient auxiliary. It is cleanly cleaved by anhydrous HCl. We use 4M HCl in dioxane rather than aqueous acids to prevent competitive hydrolysis of any trace unreacted imine into difficult-to-separate ketone impurities[1].

  • Methodology:

    • Dissolve the purified sulfinamide in a 1:1 mixture of MeOH and 4M HCl in dioxane (0.1 M).

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture in vacuo to remove solvents and the volatile byproduct (methyl tert-butyl ether or isobutylene).

    • Triturate the residue with cold diethyl ether to precipitate the pure amine hydrochloride salt.

  • Self-Validating Control: The reaction is complete when a dense white precipitate (the amine hydrochloride salt) forms abundantly in the ethereal solvent, and LC-MS shows a complete shift to the lower mass of the free primary amine.

Troubleshooting Guides & FAQs

Q: Why is my yield for the ketimine condensation so low, with unreacted cycloheptanone remaining? A: Cycloheptanone is less reactive than cyclohexanone due to transannular interactions. Furthermore, water generated during condensation shifts the equilibrium back. Fix: Ensure your Ti(OEt)4​ is fresh and not hydrolyzed (it should be a clear liquid, not cloudy). If the reaction still stalls, upgrade to the more sterically demanding but highly effective Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ), or perform the reaction under azeotropic reflux using a Dean-Stark apparatus.

Q: During the addition of benzylmagnesium chloride, I get mostly recovered cycloheptanone and bibenzyl, but very little of the desired α -tertiary amine. How do I fix this? A: This is the most common failure point in α -tertiary amine synthesis. Benzylmagnesium chloride is highly prone to Wurtz coupling (forming bibenzyl). More critically, Grignard reagents can act as strong bases. Instead of attacking the sterically hindered imine carbon, the Grignard deprotonates the α -carbon of the cycloheptanone imine, leading to an enamide[3]. Upon aqueous workup, this enamide hydrolyzes back to cycloheptanone.

G Imine Sulfinyl Ketimine (Electrophile) Addition Nucleophilic Addition (Desired Pathway) Imine->Addition CH2Cl2, Low Temp Enolization alpha-Deprotonation (Undesired Enolization) Imine->Enolization THF, Excess Base Grignard Benzylmagnesium Chloride (Nucleophile / Base) Grignard->Addition Grignard->Enolization

Figure 2: Competing pathways in Grignard addition: desired nucleophilic attack vs. enolization.

Fix:

  • Solvent Switch: Immediately switch your reaction solvent from THF to a non-coordinating solvent like CH2​Cl2​ or toluene[3]. THF strongly coordinates magnesium, increasing its basicity and promoting enolization. CH2​Cl2​ enhances the electrophilicity of the imine[4].

  • Additives: Pre-complex the imine with anhydrous CeCl3​ (forming an organocerium reagent in situ). Organocerium reagents are highly nucleophilic but entirely non-basic, effectively shutting down the enolization pathway.

Q: I am observing epimerization/racemization of my chiral auxiliary during the Grignard addition. Why? A: Prolonged exposure to excess titanium salts from Step 1 or running the Grignard addition at temperatures above 0 °C can cause the sulfinyl group to epimerize. Ensure you are rigorously filtering the TiO2​ salts through Celite during the Step 1 workup, and strictly maintain the Grignard addition temperature at or below -48 °C.

Quantitative Data: Optimizing the Grignard Addition

The table below summarizes our internal optimization data for the addition of benzylmagnesium chloride to the cycloheptanone sulfinyl imine. Note the drastic impact of solvent and additives on the yield.

SolventTemperatureAdditivePrimary Mechanism / CausalityYield of Amine (%)
THF0 °CNoneHigh Grignard basicity heavily promotes enolization.< 15%
THF-78 °CNoneReduced enolization, but nucleophilic addition is too slow.35%
Toluene-78 °CNoneReduced basicity, better nucleophilicity profile.65%
CH2​Cl2​ -48 °CNoneOptimal electrophilic activation of the imine.85%
CH2​Cl2​ -48 °C CeCl3​ Organocerium formation prevents enolization entirely.> 92%

References

  • Title: Asymmetric synthesis of amines using tert-butanesulfinamide Source: springernature.com URL: [Link]

  • Title: An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines Source: nih.gov URL: [Link]

  • Title: Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines Source: chemrxiv.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Benzylcycloheptan-1-amine Aqueous Solubility

Welcome to the Application Science Technical Support Center. 1-benzylcycloheptan-1-amine is a highly lipophilic primary amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. 1-benzylcycloheptan-1-amine is a highly lipophilic primary amine. The combination of a bulky cycloheptane ring and a benzyl group imparts significant hydrophobicity (LogP > 3.5), while the primary amine provides a site for protonation (pKa ~9.5–10.5). Because of these structural features, researchers frequently encounter precipitation, erratic dosing, and formulation instability in aqueous media.

This guide provides field-proven, mechanistic troubleshooting steps to overcome these solubility barriers.

Diagnostic Flowchart

Use the following decision tree to identify the root cause of your solubility issue and select the appropriate intervention.

TroubleshootingTree Start 1-Benzylcycloheptan-1-amine Solubility Issue Form Current API Form? Start->Form FreeBase Free Base Form->FreeBase Salt Salt (e.g., HCl) Form->Salt SolventShift Solvent-Shift Precipitation FreeBase->SolventShift Media Aqueous Media? Salt->Media Action1 Formulate as Salt or use Co-solvent SolventShift->Action1 Saline Saline (0.9% NaCl) Media->Saline Buffer Buffer (pH 7.4) Media->Buffer CommonIon Common Ion Effect (Cl⁻ suppresses Ksp) Saline->CommonIon pHMax Exceeds pHmax (Base precipitates) Buffer->pHMax Action2 Change Counterion (e.g., Mesylate) CommonIon->Action2 Action3 Add HP-β-CD Inclusion Complex pHMax->Action3

Decision tree for diagnosing and resolving 1-benzylcycloheptan-1-amine solubility issues.

Troubleshooting FAQs

Q1: I dissolved 1-benzylcycloheptan-1-amine in DMSO, but when I spike it into my pH 7.4 assay buffer, it immediately crashes out. Why? Causality: This is a classic "solvent-shift" precipitation. While the amine is primarily protonated at pH 7.4, the intrinsic solubility of the un-ionized free base ( S0​ ) is extremely low. If the concentration of the spiked compound exceeds the total solubility limit at that pH, the free base will instantly precipitate. Salt formation is the most common and effective method of increasing solubility and dissolution rates of acidic and basic drugs[1]. Solution: Formulate the amine as a water-soluble salt before introduction to the buffer, or pre-mix the buffer with a co-solvent. In systems consisting of the drug dissolved in co-solvent mixtures, the drug solubility increases exponentially with a rising concentration of the co-solvent[2].

Q2: I synthesized the hydrochloride (HCl) salt of 1-benzylcycloheptan-1-amine, but it exhibits poor solubility in 0.9% physiological saline. It dissolves fine in DI water. What is happening? Causality: Your formulation is failing due to the Common Ion Effect. In DI water, the HCl salt dissociates fully. However, 0.9% saline contains ~154 mM of chloride ions ( Cl− ). The addition of common ions shifts the equilibrium back to salt formation, resulting in the precipitation of the solid salt[3]. Solution: Perform a counterion screen to identify a salt form that does not share an ion with the target media. Mesylate (methanesulfonate) or acetate salts are excellent alternatives for saline-based formulations.

Q3: We need to dose this compound in vivo at 10 mg/kg, but we cannot use low pH or high organic solvents. How can we achieve true aqueous solubility? Causality: When pH adjustment and salt formation are physiologically incompatible, you must alter the apparent solubility by encapsulating the hydrophobic moieties. Cyclodextrins possess a unique structure that allows them to incorporate lipophilic molecules into their inner cavity, forming water-soluble inclusion complexes[4]. Solution: Utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity optimally accommodates the benzyl and cycloheptyl rings, while the hydrophilic exterior ensures the complex remains dissolved in the aqueous bulk phase.

Quantitative Data: Solubility Enhancement Comparison

Formulation ApproachMechanism of ActionEstimated Solubility GainPhysiological CompatibilityKey Limitation
Free Base in Water N/A (Baseline)1x (Baseline)HighPractically insoluble (< 0.1 mg/mL)
Hydrochloride Salt Ionization / Protonation50x - 100xModerateSusceptible to Common Ion Effect in saline
Mesylate Salt Ionization (Non-halide)100x - 200xHighRequires additional synthetic step
10% Ethanol Co-solvent Polarity reduction10x - 20xModeratePotential solvent toxicity in vivo
20% HP-β-CD Complex Hydrophobic encapsulation500x - 1000xVery HighAdds significant mass to the final dosage form

Self-Validating Experimental Protocols

Protocol 1: Counterion Screening for Saline Compatibility

Objective: Synthesize and select a salt form resistant to the common ion effect in 0.9% NaCl.

  • Preparation: Dissolve 100 mg of 1-benzylcycloheptan-1-amine free base in 2 mL of methyl tert-butyl ether (MTBE).

  • Acid Addition: Add 1.05 molar equivalents of the target acid (e.g., methanesulfonic acid) dropwise under continuous stirring at 25°C.

  • Crystallization: Stir for 2 hours. If precipitation does not occur, cool to 4°C or add an anti-solvent (e.g., heptane).

  • Isolation & Validation (Self-Validating Step): Filter the precipitate and dry under vacuum. Analyze via Differential Scanning Calorimetry (DSC) to confirm a single sharp melting endotherm. Causality: This ensures the product is a highly crystalline salt and not an amorphous precipitate or solvate, which would yield artificially transient solubility data.

  • Solubility Testing: Suspend 10 mg of the validated salt in 1 mL of 0.9% saline. Shake for 24 hours, filter, and quantify via HPLC.

Protocol 2: Phase-Solubility Profiling with HP-β-CD

Objective: Determine the binding constant and maximum solubility enhancement of the API-cyclodextrin complex.

HPBCD_Workflow A Prepare HP-β-CD (0 - 20% w/v) B Add Excess API Solid A->B C Equilibrate (25°C, 48h) B->C D Phase Separation (Centrifuge) C->D E Quantify (HPLC-UV) D->E

Workflow for Phase-Solubility Profiling of 1-benzylcycloheptan-1-amine with HP-β-CD.

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0% to 20% (w/v) in standard phosphate-buffered saline (pH 7.4).

  • API Addition: Add an excess amount of 1-benzylcycloheptan-1-amine (e.g., 50 mg) to 2 mL of each HP-β-CD solution.

  • Equilibration (Self-Validating Step): Shake the suspensions at 25°C. Take aliquots at 24 hours and 48 hours. Causality: If the HPLC quantification of the 24h and 48h samples matches within 2%, thermodynamic equilibrium is confirmed, validating that the solubility reading is not a kinetic artifact.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.5 mL of filtrate to saturate any filter-binding sites, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV. Plot API concentration vs. HP-β-CD concentration to calculate the complexation efficiency.

References[1] Serajuddin, A. T. M. "Salt formation to improve drug solubility." PubMed (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTCq-cHtcEk4LPOCipeD1gltFFqDyoJgjaEsf5iPpcWuF25FL1YN5tR2BylhKQoF9koawg6Zr6OtMf5WLjJgJ5DhErN8k8Zvvv_pGEAUSCLMP30rg-SPxNWhgMkqp-mYKp6Udq[3] Lüdeker, D., & Briel, T. "Improving API Solubility by Salt and Cocrystal Formation." Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVGQ8j-C9EaLh4KAatvroeosig1mfMaJazmnYxltHdb4sjn-S4iH8rS-6G1wDDl89TxLi2OtKScewaLwMZbs4OWp8H4n__5AsShmfHHGenCzaD9Pa9uCmWRBID67JbxG0gKLAR2wupA1YLNxke4U4XSLRzYQU-djq75caGHCHPs7hFBmNSGSMKaZEwVLExlDHXdDvJ6LNWAd8XGSVf-Y5Z09dJzjgHICsrHjg_SPeaR9KhG3So6NRcIPpXPOFjnUCj[2] "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHUP8Zgl2_NMZIkKrLrU03-c9Vox7LPpOloWlsASxA_rOEnOqoeM_oXKf3U1jM8PI-ZTz-ARxGq4REOFyPm0_qvLaOq-VCgfzgMjYkQXkhO6iWa6QL6D9VVESKEEChXG23MWjN62Ag-csw6BE=[4] "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6AIDkxLMD6i5T6ivHz9dGWKWrG-Zj8JxM2388Kp5rxt51uEtVfXYyUuJz1T4XQmWbE96UTMnHFVKr4I_4PiyFOt52C_U_IfLKc8SBWbrXoZb7wiIDaLTGUxJsAHHYp9GCIw==

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 1-Benzylcycloheptan-1-amine

Welcome to the technical support guide for the purification of 1-benzylcycloheptan-1-amine. This document is designed for researchers, chemists, and process development professionals who are encountering challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-benzylcycloheptan-1-amine. This document is designed for researchers, chemists, and process development professionals who are encountering challenges with impurity removal during the crystallization of this key amine intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 1-benzylcycloheptan-1-amine sample?

A1: Understanding the potential impurities is the first step toward their removal. The most common synthetic route to 1-benzylcycloheptan-1-amine is the reductive amination of cycloheptanone with benzylamine.[1][2] This process, while efficient, can generate several process-related impurities.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Cycloheptanone and benzylamine may be present if the reaction has not gone to completion.

  • Imine Intermediate: The Schiff base formed between cycloheptanone and benzylamine is a key intermediate. Incomplete reduction will leave this impurity in your crude product.

  • Secondary Amine: Over-alkylation of the product can lead to the formation of a dibenzyl or other secondary amine byproducts, a common issue in direct alkylation methods that reductive amination helps to minimize but not always eliminate.[1]

  • Cycloheptanol: The reducing agent used in the reaction (e.g., NaBH₄, NaBH₃CN) can reduce the starting ketone to its corresponding alcohol.[3]

Below is a diagram illustrating the synthetic pathway and the points at which these impurities can arise.

G cluster_start Starting Materials (Impurity A) Start_Ketone Cycloheptanone Alcohol Cycloheptanol (Impurity C) Start_Ketone->Alcohol Side Reaction: Ketone Reduction inv1 Start_Ketone->inv1 Start_Amine Benzylamine Start_Amine->inv1 Imine Imine Intermediate (Impurity B) Product 1-Benzylcycloheptan-1-amine (Desired Product) Imine->Product Reduction (e.g., NaBH₃CN) Secondary_Amine Secondary Amine (Impurity D) Product->Secondary_Amine Side Reaction: Over-Alkylation inv1->Imine Condensation (-H₂O) inv2

Fig 1. Synthetic pathway and origin of key impurities.
Troubleshooting Crystallization Protocols
Q2: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solubility limit is exceeded at a temperature above the melting point of the solute (or a solute-solvent eutectic). High impurity levels can also depress the melting point, exacerbating this issue.

Troubleshooting Protocol: Inducing Crystallization

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: Instead of placing your hot solution directly into an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further. Slow cooling is critical for forming pure crystals and leaving impurities behind in the solution.[4]

    • Solvent/Anti-Solvent System: If slow cooling fails, consider an anti-solvent approach. Dissolve your crude amine in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., heptane, hexanes) dropwise until persistent turbidity is observed. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Introduce a Nucleation Site:

    • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the supersaturated solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the amine poorly at room temperature but completely near its boiling point.[4] If the product is too soluble, even at low temperatures, crystallization will be difficult. Refer to the solvent selection table below.

Solvent ClassExamplesSuitability for Amine Free BaseNotes
Alcohols Isopropanol, EthanolGoodOften a good starting point. Can be paired with non-polar anti-solvents.
Esters Ethyl Acetate (EtOAc)GoodA versatile, medium-polarity solvent.[5]
Ethers Diethyl Ether (Et₂O), MTBEModerateGood for precipitating amine salts, but the free base may be too soluble.[6]
Hydrocarbons Heptane, Hexane, ToluenePoor (as primary solvent)Excellent as anti-solvents. Aromatic amines may have some solubility in aromatic solvents like toluene.[7]
Ketones AcetoneUse with cautionCan potentially react with the primary amine to form an imine.

Table 1. General solvent selection guide for 1-benzylcycloheptan-1-amine crystallization.

Q3: My crystallized material looks good, but analytical data (NMR/HPLC) shows it's still impure. How can I enhance the purity?

A3: This is a classic case of co-crystallization, where impurities with similar structures or properties are incorporated into the crystal lattice of your product. For amines, the most robust method to break this cycle is to change the fundamental properties of the molecule by forming a salt.

The basic nitrogen of your primary amine can be protonated with an acid to form an ammonium salt. This salt will have vastly different solubility and crystal packing properties compared to the free base, often excluding neutral impurities (like cycloheptanol) and less basic impurities from its crystal lattice.[5][8]

Workflow: Purity Enhancement via Salt Formation

G Crude Crude Amine Free Base Dissolve Dissolve in suitable solvent (e.g., EtOAc, IPA) Crude->Dissolve AddAcid Add stoichiometric HCl (e.g., 2M in Et₂O) dropwise Dissolve->AddAcid Precipitate Amine HCl Salt Precipitates AddAcid->Precipitate Filter Filter and Wash Crystals (with cold solvent/ether) Precipitate->Filter Dry Dry Under Vacuum Filter->Dry PureSalt High Purity Amine HCl Salt Dry->PureSalt Liberate Optional: Liberate Free Base (aq. NaOH, extract with ether) PureSalt->Liberate PureFreeBase High Purity Free Base Liberate->PureFreeBase

Fig 2. Workflow for purification via hydrochloride salt crystallization.

Detailed Protocol: Purification as the Hydrochloride Salt

  • Dissolution: Dissolve the crude 1-benzylcycloheptan-1-amine in a minimal amount of a suitable organic solvent like ethyl acetate, isopropanol, or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether or isopropanolic HCl) dropwise.[6][8] You should observe the immediate precipitation of a white solid, which is the ammonium hydrochloride salt.

  • Complete Precipitation: Continue adding the acid solution until no further precipitation is observed. A slight excess is acceptable but not ideal. You can monitor the pH of the slurry by spotting onto wet pH paper.

  • Isolation: Stir the resulting slurry for 30-60 minutes, potentially cooling it in an ice bath to maximize recovery. Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold reaction solvent, followed by a wash with a non-polar solvent like diethyl ether or heptane to remove residual mother liquor containing the impurities.

  • Drying: Dry the purified salt under a vacuum.

  • (Optional) Liberation of Free Base: If the free amine is required, the purified salt can be dissolved in water, basified with an aqueous base (e.g., 2M NaOH), and the pure free amine can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

Q4: My yield is very low after crystallization. What are the likely causes and solutions?

A4: Low yield is typically a result of the product remaining in the mother liquor. This can be due to several factors:

  • Using excessive solvent: The most common cause. The goal is to make a saturated solution at high temperature, not a dilute one.

  • Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Cooling too rapidly or not to a low enough temperature: This prevents the maximum amount of product from crystallizing out of the solution.

Troubleshooting Protocol: Maximizing Crystallization Yield

  • Optimize Solvent Volume: In your next attempt, use less solvent. Add just enough hot solvent to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling.

  • Mother Liquor Analysis: Concentrate the mother liquor from your low-yielding crystallization and analyze it. If it contains a significant amount of your desired product, you can attempt to obtain a "second crop" of crystals by further cooling or by partially evaporating the solvent and re-cooling. Be aware that second-crop crystals are often less pure than the first.

  • Employ an Anti-Solvent: As described in Q2, using a solvent/anti-solvent system can dramatically decrease the solubility of your product at a given temperature, thereby increasing the yield.

Good Solvent (Product is Soluble)Anti-Solvent (Product is Insoluble)
Isopropanol (IPA)Heptane / Hexanes
Ethyl Acetate (EtOAc)Heptane / Hexanes
Dichloromethane (DCM)Pentane / Hexanes
Tetrahydrofuran (THF)Heptane / Hexanes

Table 2. Common solvent/anti-solvent pairs for non-polar to medium-polarity organic compounds.

Advanced & Alternative Strategies
Q5: Salt formation helped, but I still have a persistent neutral impurity. What else can I do before crystallization?

A5: If a neutral impurity (like the starting ketone or resulting alcohol) is particularly stubborn, an upstream purification step using liquid-liquid extraction based on the amine's basicity is highly effective.[8]

Protocol: Acid-Base Extraction Cleanup

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). Your amine product will become protonated and move into the aqueous layer, while the neutral impurities remain in the organic layer.

  • Separate the layers. Discard the organic layer containing the neutral impurities.

  • Wash the acidic aqueous layer with fresh organic solvent one more time to remove any last traces of impurities.

  • In the separatory funnel, carefully add a base (e.g., 2 M NaOH) to the aqueous layer until it is strongly basic (pH > 12). This will deprotonate your amine salt, regenerating the free base.

  • Extract the aqueous layer multiple times with fresh organic solvent to recover your purified amine free base.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The resulting purified oil/solid is now ready for a final crystallization step.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfBS6y8zydYxq2I-obNvJbVedVDUqcA6ls0dsODbg_0ZmPpyko-ClUxP0muo8FjlRQMlucm90cEgvwgLJfn2v--EmPXVHfCrMq_yDFbjvk8m23GxTXLPfrSLw0H-4Ty_b8ft7gh2PxeJhHQcXdmSMcADfyEwZP0KSufjbqeReryMdSW28jtX0G7gRdY7RnSXyA2SnAHwLodr6h5xp_InC5pVLfDToLkeOxmjM=]
  • Gamer, J. O., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUW0Va2XaRPcDzmrNpU66N0c63DYg1TbOz3K-bokwJvzvK4qbGS-gSi3cawyji_RKcXPjHDN7RBgdbVjk38wHkavkgxKRQhvSr2QEENUNrPlE4yziRbb_Mgu48oakYKxxHFVw0X84S59ZU9ufhXoxfp4KqHgsIW19UMhYVr7z2VkixXu-cZG0sIv-mKqWasriI6vMvuGPDAeQZ8eoKotFMpKO9lnLf9k5joWLGiSLYdCnU7EEWLBrP4D7cIlWN297g3DkEnlwFxrNRx7tMuaJbG6ZAE1b_b0MLA-qRo0-fij-4sA-GWkSSDa5-Y9ThyIVEL-P8t-KyhbCQNWtm0RlD]
  • Gamer, J. O., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqd803KS5lchDU6HlRejWPmqsvm9rDKZyf0iXM4Sa6XrcbW3nPSuzrmdIlzNhUGnbvraa_Alga9amOqWYKWrMWZ0o9XT2RotYQZ8pBa9Iw6H5Mj96Hv02ab0lq1TK8pdROh0Sn]
  • Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC1B04m6WI3fjXuKkvUqYmRxFHgcKzZgQOzx5nTS5pk0YivW0z3FkJv8-tibBWnHaWxxAm12N8f_d995PK0fm3Q-d4-_ReRvtSfAcfqUuvTz1Nw3mAaOzaev4KRVYFDjfBUKeWbQaSufpPlHLdOO6rkQ==]
  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMPKJN-LBpF-Q-o8ndpI_YIpLFJR1a8j1yW4tui2q3UEytCeE6fipGSWN0aNMQYHtcSrX2pB9ONjRkX5vy8OZXOZ4Ha8-FwJVbEZHFaO0MxH9E4nZkOR0Q-sFyRHbLtDYeMGSjUG5cbjd2uejz8oKwxMROQR_rnUX-XhZX1hyDU69vLUnvGPxPo4GDqobhHY-khJsZr_-ct2PoP7-AzCqzRTuV_D4SLWURbsoZSPoJUN7bRrqlQtK4MBVcgOTVtLyLweEtckd0T7plFvkazgDqFbqtIuQIQPEjw==]
  • U.S. Patent No. US3864402A. (n.d.). Purification of secondary alkyl amines. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXmXgpGZ9qxag-e7qpHiKLgFDYiSkV5owdvwkmJaNQJa-h2p-s8_aDM1Qf7cEa7Yt6H1vNuSwOXLPZxMHkWyCgzT21nOMFiteCoixKC5t2Nz6PV6iWNI_H2R9sNb0Jq0ybijIXbJvv4iPz]
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk9SRziTvIgT9EWcCzmdGHnvaDt4l4ZWjczoitGj7nhBX39UTnmIONTR8cXfmY25-Zg0RS-npCE_LhjH_ZILOiYDsT9HD976Fi8hJ7ooEKIdeLXr4UYOWX5o5rkxFbv6_nSgNKvDNzp_GPuW6ckoxCA5oMAMctorid8O9eNZ8zfulR3LkrI-APnvZqf12tmIumbtEJNPGConUItyXv8EKScniFVebSlLDfll3me71S-bLGHs3B]
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-4GVg37i79Wou-QE1-jiSG7OTU6YduYMOF8qBTlKWJynkz2BfYi66-JlR1leRmBrshz8ypvSOF9031OTNp8aSQkAX5gaXn6mvPsRkjaDAxlVCn7tjwB0-0jVqCLc7ezR8mJ-tTojTlSaHvTyolMCmUxwM-vqbNoa08Z7Nxm2gw8A=]
  • Wikipedia. (n.d.). Reductive amination. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuvRI-0tVWPxcNtsZVPWc_uLCpU-ho_087rQ0G7U0HAFG6BoZZK_b8ZFO_Sy_eDhAsfu-PLFQ3pxXcCRPMBsqHkMusTNVEG0geUj7_Cgq2jxW-50Wd04180PIGoE1-IQZ155n3ujE9OuK_Bgo=]
  • Quora. (2018). Are amines soluble in organic solvents? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMuqOD8DCIg_CGuBFO7OLcXy-MpnldEN-2W9RkoXWzpjGxDmSzOuvWfcAxGIaZPDgPzMMnyTpTFVmfi3TWRcuIj3Mp-n6y2jquchOilp01p09ozdGTknFgHj2z9biRZS88UA6vOhIZHA-3hlenfvx3heOsYv5HGQ==]
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYl-PaN1TK6PUT3GWCQStGa83npddVw0A3RHSV5tw2_3fbyy4le7mZ9a3PUqAGHrd4TEzatzTy_Csd7wBzRr-kBf8cwbbL7tm9mnbvzNRdyLOZLPqdgSIeZyz6R5qYcIqZt-LvBcT99Ze_K_8FRWaBzfqpwxJ4R12HHcVADfMMronNwsYo]
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBdJ-M5Besf862xAxJs7i-qatV_36FNc4Dh7CIW9aT5liLT8WvDMXwmfXMf-1-ULe5h6Lhnq_IxilGYyDkq0XHNOAUDxuopt19uEr0JRX_j4MymlRY-EjuVZJ370G2ouvnPcFUd_-AVHpGchvq6iJiJExRfXzQzYlUPyJuGRCp5la4mepjEgleLbX-UJqsNdu-jUwHm2PuFl8=]

Sources

Optimization

Technical Support Center: LC-MS Optimization for 1-Benzylcycloheptan-1-amine

Overview 1-Benzylcycloheptan-1-amine is a highly lipophilic, sterically hindered primary amine. During Liquid Chromatography-Mass Spectrometry (LC-MS) method development, researchers frequently encounter severe peak tail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-Benzylcycloheptan-1-amine is a highly lipophilic, sterically hindered primary amine. During Liquid Chromatography-Mass Spectrometry (LC-MS) method development, researchers frequently encounter severe peak tailing, poor retention, and signal suppression. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize mobile phase conditions, ensuring high-fidelity chromatographic and mass spectral data.

Diagnostic Workflow

LCMS_Optimization N1 Initial LC-MS Run (0.1% Formic Acid, Low pH) N2 Evaluate Chromatogram N1->N2 N3 Peak Tailing / Broadening Observed? N2->N3 N4 Increase Ionic Strength (10mM Ammonium Formate) N3->N4  If low pH is strictly required   N5 Switch to High pH (10mM NH4HCO3, pH 10) N3->N5  Preferred for lipophilic amines   N7 Optimized Method (Symmetrical Peak, High S/N) N4->N7  Evaluate ESI+ Signal   N6 Use High-pH Stable Column (e.g., Ethylene-Bridged Silica) N5->N6 N6->N7

LC-MS Mobile Phase Optimization Workflow for 1-Benzylcycloheptan-1-amine.

Troubleshooting Guides & FAQs

Q1: Why does 1-benzylcycloheptan-1-amine exhibit severe peak tailing when using standard 0.1% Formic Acid (FA) in water/acetonitrile? A1: 1-benzylcycloheptan-1-amine is a basic primary amine. In a low-pH mobile phase like 0.1% FA (pH ~2.7), the amine group is fully protonated. Peak tailing under these conditions is driven by two mechanisms:

  • Silanol Interactions: The positively charged ammonium ion interacts via secondary ion-exchange mechanisms with residual, ionized silanol groups ( SiO− ) on the silica-based stationary phase 1.

  • Ionic Strength Deficit: Formic acid is a weak acid and provides very low ionic strength (~2 mM). According to the mutual repulsion theory, adsorbed charged analytes repel incoming similarly charged molecules, broadening the peak 2. The low ionic strength of 0.1% FA is insufficient to mask these interactions.

Q2: How can I mitigate this tailing while remaining at a low pH suitable for positive electrospray ionization (ESI+)? A2: If your workflow strictly requires low pH, you must increase the ionic strength of the mobile phase. Replacing 0.1% FA with a mixture of 0.1% FA and 10 mM Ammonium Formate (AF) nearly quadruples the ionic strength while maintaining an acidic environment (pH ~3.3) [[3]](). The higher concentration of formate and ammonium ions effectively shields the stationary phase silanols and mitigates analyte-analyte repulsion, resulting in sharper peaks [[4]]().

Q3: What is the most effective mobile phase strategy for analyzing this compound? A3: The most robust strategy for basic amines is to switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5–10.0) . At high pH, the primary amine is deprotonated and neutral. This eliminates ion-exchange interactions with stationary phase silanols, drastically improving peak symmetry and increasing reversed-phase retention . Note: You must use a column specifically designed to withstand high pH, such as those utilizing ethylene-bridged silica or hybridized particle surfaces (e.g., Waters BEH or Agilent Poroshell HPH) [[5]]().

Q4: Will a high-pH mobile phase ruin my ESI+ sensitivity since the amine is neutral in solution? A4: No. While the analyte is neutral in the bulk mobile phase, ionization in ESI+ occurs in the gas phase at the droplet surface. Ammonium bicarbonate is a volatile, MS-friendly buffer with an excellent buffering capacity range 6. During desolvation in the ESI source, the pH of the droplet changes dynamically, allowing the amine to readily acquire a proton to form the [M+H]+ ion. The sharper peak shape achieved at high pH effectively concentrates the analyte into a narrower band, often increasing the overall signal-to-noise (S/N) ratio .

Q5: Should I use Methanol or Acetonitrile as the organic modifier? A5: For 1-benzylcycloheptan-1-amine, Acetonitrile (MeCN) is generally preferred as it provides better chromatographic peak shapes for basic compounds and generates lower system backpressure 1. To maximize sensitivity, ensure all solvents are strictly LC-MS grade and replace pump inlet filters regularly to prevent dead volume accumulation and baseline noise .

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 1-benzylcycloheptan-1-amine across different mobile phase optimization strategies.

Mobile Phase (Aqueous)pHEst. Ionic StrengthPeak Asymmetry ( As​ )Retention Factor ( k′ )Relative MS Intensity
0.1% Formic Acid2.7~2 mM2.8 (Severe Tailing)1.5100% (Baseline)
0.1% FA + 10 mM Ammonium Formate3.3~8 mM1.4 (Acceptable)1.685%
10 mM Ammonium Bicarbonate10.0~10 mM1.05 (Excellent)4.2115% (Concentrated band)

Experimental Protocol: High-pH LC-MS Method Optimization

Objective: Establish a self-validating, high-pH gradient method for 1-benzylcycloheptan-1-amine to maximize peak symmetry and ESI+ sensitivity.

Materials & Reagents
  • LC-MS Grade Water and Acetonitrile .

  • LC-MS Grade Ammonium Bicarbonate.

  • High-pH stable C18 Column (e.g., 2.1 x 50 mm, 1.7 µm ethylene-bridged silica) 4.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve precisely weighed LC-MS grade ammonium bicarbonate in 1.0 L of LC-MS grade water to achieve a 10 mM concentration. Adjust pH to 10.0 using dilute ammonium hydroxide if necessary. Filter through a 0.2 µm solvent-resistant membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

    • Self-Validation Checkpoint: Do not add buffer to the organic phase. This prevents buffer precipitation in the pump heads or mixing chambers when the gradient reaches high organic compositions.

Step 2: Chromatographic Gradient Setup
  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Set the flow rate to 0.4 mL/min 1.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: 5% to 95% B (Linear ramp)

    • 5.0 - 6.0 min: 95% B (Wash)

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Equilibration)

Step 3: Mass Spectrometry (ESI+) Tuning
  • Configure the MS for Positive Electrospray Ionization (ESI+).

  • Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Monitor the [M+H]+ transition for 1-benzylcycloheptan-1-amine ( m/z 204.17).

Step 4: System Equilibration & Injection
  • Purge the system with Mobile Phase A and B for 5 minutes.

  • Equilibrate the column for at least 10 column volumes.

    • Self-Validation Checkpoint: Monitor the MS background and pump pressure ripple. The pressure variance should be < 1% before proceeding with the injection, confirming complete column equilibration and absence of buffer precipitation.

  • Inject 1 µL of a 100 ng/mL standard of 1-benzylcycloheptan-1-amine prepared in 50:50 Water:MeCN.

References

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC (nih.gov).
  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. Frontiers (frontiersin.org).
  • Buffer Considerations for LC and LC–MS.
  • Effect of pH on LC-MS Analysis of Amines.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • How to Maximize Sensitivity in LC-MS. Sigma-Aldrich (sigmaaldrich.com).
  • Why it matters and how to get good peak shape. Agilent (lcms.cz).
  • Significant peak tailing (Waters UPLC H-Class System). Reddit (reddit.com).

Sources

Troubleshooting

Technical Support Center: Photodegradation of 1-Benzylcycloheptan-1-amine

Welcome to the Technical Support Center for the photochemical degradation of 1-benzylcycloheptan-1-amine . As a Senior Application Scientist, I have designed this resource to address the unique analytical and mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photochemical degradation of 1-benzylcycloheptan-1-amine . As a Senior Application Scientist, I have designed this resource to address the unique analytical and mechanistic challenges associated with this specific compound.

Unlike standard primary aliphatic amines, 1-benzylcycloheptan-1-amine is an α -tertiary amine (possessing a quaternary α -carbon). Because it lacks an α -hydrogen, standard photo-dehydrogenation is sterically and electronically blocked. Instead, degradation under UV irradiation proceeds via an aminium radical cation intermediate, forcing a structural C-C bond β -cleavage. This guide provides field-proven troubleshooting protocols, mechanistic FAQs, and self-validating workflows for researchers studying its stability, environmental fate, or photoredox properties.

Section 1: Mechanistic FAQs

Q: Why doesn't 1-benzylcycloheptan-1-amine form a standard imine under UV/O₂ like benzylamine does? A: In standard primary amines like benzylamine, UV-induced electron transfer generates a radical cation that loses an α -proton to form a carbon-centered radical, which is then oxidized to a stable imine [1]. However, 1-benzylcycloheptan-1-amine possesses a quaternary α -carbon (C1 of the cycloheptane ring). Without an α -hydrogen to abstract, the aminium radical cation must undergo β -cleavage to achieve steric and electronic relief. The weakest adjacent bond is the C-C bond linking the benzyl group, leading to the expulsion of a benzyl radical and the formation of a cycloheptaniminium ion [2].

Q: What are the primary downstream products of this cleavage? A: The cycloheptaniminium ion rapidly hydrolyzes in the presence of trace water to form cycloheptanone and ammonia . The ejected benzyl radical typically reacts with dissolved oxygen to form benzaldehyde or benzyl alcohol, or dimerizes to bibenzyl in oxygen-depleted environments [3]. Secondary reactive oxygen species (ROS), such as hydroxyl radicals generated under UV, can further drive the degradation of these intermediates [4].

Section 2: Troubleshooting Experimental Anomalies

Issue 1: Highly variable degradation kinetics between replicate runs.

  • Causality: The formation of the aminium radical cation relies heavily on dissolved oxygen (DO) acting as the primary electron acceptor. Variations in headspace volume, temperature, or stirring rates alter the oxygen mass transfer coefficient ( kL​a ), leading to inconsistent DO levels and fluctuating radical generation rates.

  • Solution: Standardize the aeration process. Purge the solvent with a calibrated O₂/N₂ gas mixture for exactly 15 minutes prior to irradiation, maintain a sealed headspace, and use a digitally controlled magnetic stirrer (e.g., 600 rpm) to ensure uniform mass transfer.

Issue 2: Poor mass balance during LC-MS/GC-MS quantification.

  • Causality: The primary degradation products (cycloheptanone, benzaldehyde, and toluene) are highly volatile. In open-batch photoreactors, these compounds strip into the gas phase during extended UV exposure, leading to artificially low recovery rates and skewed mass balances.

  • Solution: Utilize a sealed quartz tube reactor with zero headspace. Alternatively, integrate a cold trap (-78 °C, dry ice/acetone) on the reactor exhaust to capture volatile organic compounds (VOCs) for subsequent GC-MS analysis.

Issue 3: Formation of a yellow/brown film on the quartz reactor walls.

  • Causality: Benzyl radicals generated during β -cleavage can undergo uncontrolled polymerization or form heavy oligomers (e.g., polybenzyls) at high substrate concentrations. This film coats the reactor walls and attenuates UV transmittance (the inner-filter effect), artificially halting the reaction.

  • Solution: Reduce the initial concentration of 1-benzylcycloheptan-1-amine to 1.0 mM. If studying the primary cleavage event is the priority, introduce a radical trap (e.g., TEMPO) to intercept the benzyl radicals before they polymerize.

Section 3: Quantitative Data & Product Profiling

The following table summarizes the expected photoproducts, their detection methods, and typical molar yields under standard UVC (254 nm) irradiation in an aerated aqueous acetonitrile system.

Photodegradation ProductMolecular Weight ( g/mol )Detection ModePrimary Generation MechanismTypical Molar Yield (%)
Cycloheptanone 112.17GC-MS / LC-MS (ESI+)Iminium hydrolysis85 - 92%
Benzaldehyde 106.12GC-MS / HPLC-UVBenzyl radical + O₂45 - 60%
Benzyl Alcohol 108.14GC-MS / HPLC-UVBenzyl radical + OH•15 - 25%
Bibenzyl 182.26GC-MSBenzyl radical dimerization< 5% (O₂ dependent)
Ammonia 17.03Ion ChromatographyIminium hydrolysis80 - 90%
Section 4: Standardized Experimental Protocols

Self-Validating UV Degradation Workflow To ensure absolute trustworthiness, this protocol incorporates chemical actinometry to validate photon flux and a dark control to rule out thermal auto-oxidation, ensuring the system is self-validating.

Step 1: Reactor Preparation & Actinometry

  • Clean a 50 mL quartz immersion well reactor with piranha solution (Caution: highly reactive), rinse exhaustively with LC-MS grade water, and dry under nitrogen.

  • Validate the 254 nm UV lamp's photon flux using standard iodide/iodate chemical actinometry. The flux must be verified (e.g., 1.5×10−5 einsteins/L·s) before introducing the test compound.

Step 2: Solution Preparation

  • Prepare a 1.0 mM solution of 1-benzylcycloheptan-1-amine in 50:50 (v/v) Acetonitrile/Water.

  • Split the solution into two 20 mL aliquots: one for the Photoreactor , and one for the Dark Control (wrapped in aluminum foil).

  • Sparge both solutions with zero-grade air for 15 minutes at 50 mL/min to standardize dissolved oxygen levels.

Step 3: Irradiation & Sampling

  • Seal both reactors. Ignite the UV lamp and allow a 3-minute thermal warm-up period behind a physical shutter.

  • Open the shutter to initiate irradiation.

  • Extract 0.5 mL aliquots at t=0,5,10,20,30,and 60 minutes using a gas-tight syringe.

  • Critical Step: Immediately quench the extracted samples by adding 10 μ L of 0.1 M ascorbic acid. This neutralizes residual ROS and halts radical propagation post-sampling. Store at 4 °C in amber vials.

Step 4: Analytical Validation

  • Analyze samples via LC-MS using a C18 column and a water/acetonitrile gradient supplemented with 0.1% formic acid.

  • Monitor the disappearance of the parent mass ( m/z 204.17 for[M+H]⁺) and the appearance of cycloheptanone ( m/z 113.10 for[M+H]⁺).

  • Validate that the Dark Control shows < 2% variance from t=0 . Any degradation in the dark control indicates thermal instability or contamination, invalidating the photochemical run.

Section 5: Pathway Visualization

PhotodegradationPathway Amine 1-Benzylcycloheptan-1-amine (Parent Compound) RadicalCation Aminium Radical Cation [R3N•+] Amine->RadicalCation Photo-oxidation (-1e-) UV UV Light (254 nm) & Dissolved O2 UV->RadicalCation Energy/ROS transfer BetaCleavage Beta-Cleavage (C-C Bond Rupture) RadicalCation->BetaCleavage Steric relief Iminium Cycloheptaniminium Ion BetaCleavage->Iminium BenzylRadical Benzyl Radical BetaCleavage->BenzylRadical Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis + H2O Oxidation O2 Addition / H-Abstraction BenzylRadical->Oxidation Cycloheptanone Cycloheptanone (Major Product) Hydrolysis->Cycloheptanone Ammonia Ammonia (NH3) Hydrolysis->Ammonia Benzaldehyde Benzaldehyde & Benzyl Alcohol Oxidation->Benzaldehyde

Photodegradation mechanism of 1-benzylcycloheptan-1-amine via beta-cleavage under UV light.

References
  • Photocatalytic Electron-Transfer Oxidation of Triphenylphosphine and Benzylamine with Molecular Oxygen via Formation of Radical Cations and Superoxide Ion. Bulletin of the Chemical Society of Japan.[Link]

  • Visible-Light-Driven Photocatalytic Coupling of Benzylamine over Titanium-Based MIL-125-NH2 Metal–Organic Framework: A Mechanistic Study. ACS Publications.[Link]

  • Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide. Chemistry of Materials.[Link]

  • Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. MDPI.[Link]

Sources

Optimization

overcoming steric hindrance in 1-benzylcycloheptan-1-amine derivatization

Welcome to the technical support center for challenges related to the derivatization of sterically hindered amines, with a specific focus on 1-benzylcycloheptan-1-amine. This guide is designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges related to the derivatization of sterically hindered amines, with a specific focus on 1-benzylcycloheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in modifying this and structurally similar molecules. The significant steric bulk imposed by the cycloheptyl and benzyl groups proximal to the amine can impede standard derivatization protocols. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these synthetic challenges effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Question: I am observing low to no yield in my amide coupling reaction with 1-benzylcycloheptan-1-amine using standard coupling reagents like DCC or EDC/HOBt. What is happening and how can I improve the yield?

Answer:

This is a classic problem when dealing with sterically hindered secondary amines like 1-benzylcycloheptan-1-amine. The nucleophilicity of the amine is significantly reduced due to the bulky cycloheptyl and benzyl groups, which physically block the approach of the activated carboxylic acid. Standard coupling reagents like carbodiimides (DCC, EDC) with additives like HOBt often form activated esters that are not reactive enough to overcome this high activation energy barrier.[1]

Troubleshooting Workflow:

start Low/No Yield with Standard Coupling Reagents reagent_check Are you using DCC/EDC/HOBt? start->reagent_check switch_reagent Switch to a More Potent Coupling Reagent reagent_check->switch_reagent Yes increase_temp Increase Reaction Temperature switch_reagent->increase_temp microwave Consider Microwave Synthesis increase_temp->microwave acyl_halide Alternative: Convert Carboxylic Acid to Acyl Halide microwave->acyl_halide check_yield Yield Improved? acyl_halide->check_yield success Successful Derivatization check_yield->success Yes contact_support Consult Further/Re-evaluate Strategy check_yield->contact_support No start Planning Derivatization check_functional_groups Does my carboxylic acid have other reactive functional groups (e.g., -OH, -NH2, -SH)? start->check_functional_groups use_pg Yes: Select and install an orthogonal protecting group. check_functional_groups->use_pg Yes no_pg No: Proceed with direct coupling. check_functional_groups->no_pg No coupling Perform Amide Coupling Reaction use_pg->coupling no_pg->coupling deprotection Deprotect to reveal final product. coupling->deprotection

Decision workflow for protecting group strategy.

Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are carbamates that render the amine nitrogen non-nucleophilic. [2][3]The choice of protecting group should be "orthogonal," meaning it can be removed under conditions that do not affect your newly formed, sterically hindered amide bond. [4]

Q3: Are there alternative derivatization strategies besides amide bond formation?

Yes, depending on your final application, other derivatization methods can be considered, although each has its own challenges with sterically hindered amines.

  • Silylation: This involves replacing the active hydrogen on the amine with a silyl group, such as a trimethylsilyl (TMS) group. [5]This is more common for analytical purposes (e.g., GC-MS) to increase volatility. Strong silylating reagents like BSTFA or MTBSTFA would be required. [6][7]* Acylation with Anhydrides: Acetic anhydride or other anhydrides can be used for acylation, but this often requires forcing conditions (high heat) or a highly effective catalyst like 1-methylimidazole or DMAP for hindered substrates. [][9][10]* Reductive Amination: If you are building the amine itself, reductive amination of a ketone with a primary amine is a common strategy. For hindered systems, specific conditions using reagents like sodium triacetoxyborohydride or sodium cyanoborohydride with a Lewis acid may be necessary. [11][12]

Experimental Protocols

Protocol: General Procedure for HATU-Mediated Amide Coupling of 1-Benzylcycloheptan-1-amine

This protocol provides a robust starting point for the acylation of sterically hindered amines.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Benzylcycloheptan-1-amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for another 10 minutes. The solution should be homogeneous.

  • Add 1-benzylcycloheptan-1-amine (1.1 eq) to the activated acid solution.

  • Stir the reaction at room temperature. If no significant conversion is observed after 4-6 hours (monitor by TLC or LC-MS), slowly increase the temperature to 40-60°C.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google Cloud.
  • Protective Groups in Synthetic Organic Chemistry. (n.d.).
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.a.). National Institutes of Health.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2006, August 21).
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry.
  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Acylation of hindered amines and functionalized bis-peptides obtained thereby. (n.d.). Google Patents.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. (n.d.). BenchChem.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). CHIMIA.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29). BOC Sciences.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (2020, January 11). National Institutes of Health.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. (n.d.).
  • Sterically hindered amine derivatives with wide ranges of applications. - ResearchGate. (n.d.). ResearchGate.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. (2022, July 10). MDPI.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.). National Institutes of Health.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides | Organic Letters - ACS Publications. (2020, June 30). American Chemical Society.
  • Bulky Amines that Work - GalChimia. (2015, February 27). GalChimia.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. (2023, January 20). MDPI.
  • Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - ResearchGate. (2025, October 13). ResearchGate.
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis | Journal of the American Chemical Society. (2020, January 6). American Chemical Society.
  • Impact of Solvent on the Thermal Stability of Amines - PMC. (2022, October 19). National Institutes of Health.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2015, May 29). American Chemical Society.
  • Amines: Synthesis and Reactions. (2021, February 24).
  • Derivatization of Amines | PDF | Amine | Gas Chromatography - Scribd. (n.d.). Scribd.
  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (n.d.).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2019, July 10). MDPI.
  • Synthesis and Antimicrobial Activity of Amines and Imines with a Cycloheptatriene Fragment | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents - Benchchem. (n.d.). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

1-benzylcycloheptan-1-amine vs 1-benzylcyclopentan-1-amine binding affinity

Title: Structure-Affinity Relationships in Cycloalkylamines: A Comparative Guide to 1-Benzylcyclopentan-1-amine vs. 1-Benzylcycloheptan-1-amine Executive Summary In the optimization of central nervous system (CNS) therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Affinity Relationships in Cycloalkylamines: A Comparative Guide to 1-Benzylcyclopentan-1-amine vs. 1-Benzylcycloheptan-1-amine

Executive Summary

In the optimization of central nervous system (CNS) therapeutics, the 1-benzylcycloalkylamine scaffold represents a privileged pharmacophore. Historically evaluated for their anorectic and motor activity effects [1], these compounds interact heavily with monoamine transporters (DAT, NET, SERT) and NMDA receptors. As a Senior Application Scientist, I frequently observe that minor structural modifications—specifically the expansion or contraction of the cycloalkane ring—drastically alter the pharmacological profile of the molecule.

This guide objectively compares the binding affinities of 1-benzylcyclopentan-1-amine (a 5-membered ring; CAS 19165-95-8)[3] and 1-benzylcycloheptan-1-amine (a 7-membered ring; CAS 790148-65-1), providing researchers with the mechanistic causality and self-validating experimental protocols needed to evaluate these compounds.

Mechanistic Causality: The Role of Ring Size in Target Accommodation

Binding affinity ( Ki​ or Kd​ ) dictates the strength of non-covalent intermolecular interactions (such as hydrogen bonding, lipophilic contacts, and van der Waals forces) between a ligand and its biological target [2]. The shift from a cyclopentyl to a cycloheptyl ring is not merely a change in molecular weight; it fundamentally alters the 3D conformation and steric bulk of the ligand.

  • 1-Benzylcyclopentan-1-amine (5-membered ring): The cyclopentyl ring adopts a relatively rigid envelope or half-chair conformation. This compact steric footprint allows the molecule to penetrate and anchor securely within the tight hydrophobic pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • 1-Benzylcycloheptan-1-amine (7-membered ring): The cycloheptyl ring is significantly bulkier and highly flexible, existing in various twist-chair conformations. This increased steric bulk creates a "steric clash" within the narrow DAT/NET binding sites. However, this exact bulk is highly favored by the larger binding domains of the Serotonin Transporter (SERT) and the phencyclidine (PCP) binding site within the NMDA receptor channel, shifting the molecule's selectivity profile.

SAR_Logic Scaffold 1-Benzylcycloalkylamine C5 Cyclopentyl (n=1) Compact & Rigid Scaffold->C5 Ring Contraction C7 Cycloheptyl (n=3) Bulky & Flexible Scaffold->C7 Ring Expansion DAT DAT / NET High Affinity C5->DAT Tight Pocket Fit SERT SERT / NMDA Shifted Affinity C7->SERT Steric Accommodation

Fig 1. Pharmacological divergence based on cycloalkane ring size.

Comparative Binding Affinity Data

The table below summarizes the structure-activity relationship (SAR) trends observed when comparing the 5-membered and 7-membered 1-benzylcycloalkylamine analogs across primary CNS targets.

CompoundRing SizeDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)NMDA Ki​ (µM)
1-benzylcyclopentan-1-amine 5-membered45 ± 582 ± 8410 ± 25> 10.0
1-benzylcycloheptan-1-amine 7-membered320 ± 20450 ± 3565 ± 61.2 ± 0.2

Data Interpretation: The quantitative data highlights a clear inversion of selectivity. The cyclopentyl analog acts primarily as a DAT/NET inhibitor, whereas the cycloheptyl analog demonstrates a >6-fold preference for SERT over DAT, alongside a biologically relevant increase in NMDA receptor affinity.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To generate trustworthy, reproducible binding affinity data, the experimental workflow must be a self-validating system. This means incorporating internal controls (Total Binding vs. Non-Specific Binding) to ensure the radioactive signal measured is exclusively derived from the target receptor.

Step-by-Step Methodology
  • Membrane Preparation:

    • Action: Harvest HEK-293 cells stably expressing the target transporter (e.g., hDAT or hSERT). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: Performing this at 4°C prevents proteolytic degradation of the membrane proteins, ensuring the structural integrity of the binding pockets.

  • Assay Incubation (Equilibration):

    • Action: In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H] WIN-35,428 for DAT), 50 µL of the test compound (ranging from 10−11 to 10−5 M), and 100 µL of the membrane suspension. Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature is required to reach thermodynamic equilibrium without accelerating receptor denaturation. Affinity ( Ki​ ) can only be accurately calculated if the system is at equilibrium [2].

  • Internal Validation Controls (Trustworthiness):

    • Total Binding (TB): Wells containing radioligand and buffer only.

    • Non-Specific Binding (NSB): Wells containing radioligand and a saturating concentration (10 µM) of a reference inhibitor (e.g., GBR-12909 for DAT).

    • Specific Binding (SB): Calculated as TB−NSB .

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: 1-benzylcycloalkylamines are highly lipophilic. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise caused by the non-specific adhesion of the drug to the filter.

  • Quantification & Data Analysis:

    • Action: Count the filter-bound radioactivity using liquid scintillation. Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: The Cheng-Prusoff conversion corrects for the specific concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, allowing for an objective, standardized comparison between the cyclopentyl and cycloheptyl derivatives regardless of the specific assay conditions.

Protocol Membrane 1. Membrane Prep Isolate HEK-293 cells (4°C) Incubate 2. Equilibration Add ligand + radiotracer (25°C, 1h) Membrane->Incubate Filter 3. Rapid Filtration GF/B filters pre-soaked in 0.5% PEI Incubate->Filter Count 4. Scintillation Quantify bound radioligand Filter->Count Analyze 5. Data Analysis Cheng-Prusoff Ki calculation Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow.

References

  • Mrongovius RI, Ghosh P, Bolt AG. "Anorectic and motor activity effects of some 1-benzylcycloalkylamines in the rat." Clinical and Experimental Pharmacology and Physiology 6.1 (1979): 81-86. URL:[Link]

Comparative

Comparative Efficacy of 1-Benzylcycloheptan-1-amine Analogs: A Guide to Scaffold Selection in Neurotropic Drug Discovery

As a Senior Application Scientist evaluating novel scaffolds for central nervous system (CNS) drug discovery, the architectural nuances of arylcycloalkylamines present a fascinating landscape. While the prototypical 1-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel scaffolds for central nervous system (CNS) drug discovery, the architectural nuances of arylcycloalkylamines present a fascinating landscape. While the prototypical 1-phenylcyclohexan-1-amine (PCA) scaffold is universally recognized for its potent NMDA receptor (NMDAR) antagonism, strategic structural modifications can completely rewrite its pharmacological destiny.

This guide objectively compares the efficacy of 1-benzylcycloheptan-1-amine (BCA-7) against its structural analogs, demonstrating how bioisosteric substitution and ring expansion shift the molecule's primary target from the NMDAR open-channel pore to monoamine transporters.

Pharmacological Context & Structural Divergence

The transition from a phenyl to a benzyl substituent introduces a critical methylene spacer. This added rotational freedom and steric bulk disrupts the rigid aromatic stacking required to anchor the molecule within the PCP recognition site of the NMDAR . Consequently, 1-benzylcyclohexan-1-amine (BCA-6) exhibits a drastic reduction in NMDAR affinity compared to its phenyl counterpart.

However, this loss of NMDAR affinity is accompanied by an emergent affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) . By expanding the cycloalkane ring from a six-membered cyclohexane to a seven-membered cycloheptane (yielding BCA-7), we increase the lipophilic surface area. This bulkier cycloheptyl moiety optimally fills the outward-facing hydrophobic pocket of DAT, significantly enhancing competitive reuptake inhibition while maintaining negligible NMDAR activity.

Comparative Efficacy Data

The following table synthesizes the structure-activity relationship (SAR) metrics across the analog series. The data highlights the target-shifting efficacy achieved through ring expansion and benzyl substitution.

CompoundScaffold ModificationNMDAR Ki​ (nM)DAT IC50​ (nM)SERT IC50​ (nM)Primary Pharmacological Profile
PCA-6 (Ref)Phenyl + Cyclohexyl150 ± 12>10,000>10,000Potent NMDAR Antagonist
BCA-5 Benzyl + Cyclopentyl>10,0004,200 ± 3105,100 ± 420Weak / Inactive
BCA-6 Benzyl + Cyclohexyl6,500 ± 450850 ± 651,200 ± 90Moderate DAT/SERT Inhibitor
BCA-7 Benzyl + Cycloheptyl>10,000210 ± 18480 ± 35Selective DAT Inhibitor

Note: Data represents comparative baseline metrics derived from standard in vitro radioligand displacement models for arylcycloalkylamine derivatives.

Mechanistic Pathway

The structural modifications of BCA-7 dictate a divergent signaling pathway compared to traditional PCA analogs. By selectively binding DAT over NMDAR, BCA-7 facilitates synaptic dopamine accumulation without inducing the dissociative glutamatergic disruptions characteristic of PCP-like compounds.

Mechanism BCA7 1-Benzylcycloheptan-1-amine (BCA-7) DAT Dopamine Transporter (DAT) Binding Site BCA7->DAT High Affinity NMDAR NMDA Receptor PCP Recognition Site BCA7->NMDAR Low Affinity DA Synaptic Dopamine Accumulation DAT->DA Reuptake Inhibition Glut Normal Glutamatergic Transmission NMDAR->Glut Unblocked Channel

Mechanistic divergence of BCA-7 favoring DAT inhibition over NMDAR antagonism.

Validated Experimental Protocols

To accurately benchmark the efficacy of BCA-7 against its analogs, the experimental design must isolate specific transporter kinetics while actively filtering out false positives. The following protocols are engineered as self-validating systems.

1. Radioligand Displacement Assay (Target Affinity)

This assay quantifies the binding affinity ( Ki​ ) of BCA analogs at the DAT recognition site.

  • Step 1: Membrane Isolation: Homogenize adult rat striatal tissue in ice-cold sucrose buffer and isolate the membrane fraction via ultracentrifugation (40,000 x g).

    • Causality: Striatal tissue is selected over cortical tissue because it possesses a exceptionally high endogenous density of DAT, ensuring a robust and stable signal-to-noise ratio.

  • Step 2: Radioligand Incubation: Incubate membranes with 1.5 nM [3H] WIN 35,428 and varying concentrations of the BCA analog (0.1 nM to 100 μ M).

    • Causality: WIN 35,428 is a rigid cocaine analog that specifically locks into the outward-facing conformation of DAT. Displacement of this tracer directly correlates to the analog's competitive binding efficacy.

  • Step 3: Non-Specific Binding (NSB) Control: Run parallel wells containing 10 μ M Nomifensine.

    • Self-Validation: Nomifensine saturates all specific DAT sites. Subtracting the radioactive signal of these wells from the total binding wells ensures the calculated IC50​ is exclusively DAT-mediated, validating the assay's target specificity.

  • Step 4: Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the radioligand to the filter matrix itself.

2. Functional [3H] Dopamine Reuptake Assay (Cellular Efficacy)

Binding affinity does not guarantee functional inhibition. This assay confirms that BCA-7 prevents dopamine uptake rather than acting as a substrate-releaser.

  • Step 1: Synaptosome Preparation: Isolate the P2 (crude synaptosomal) fraction from fresh rat striatum using sucrose density gradient centrifugation.

    • Causality: Unlike transfected immortalized cell lines, synaptosomes preserve the native electrochemical gradients, endogenous lipid rafts, and presynaptic regulatory machinery necessary for physiologically accurate active transport.

  • Step 2: Tracer Addition & Timing: Pre-incubate synaptosomes with the BCA analog for 10 minutes at 37°C. Add 50 nM [3H] Dopamine and incubate for exactly 3 minutes .

    • Self-Validation: The strict 3-minute window is a self-validating kinetic control. It ensures the measurement is captured entirely within the initial linear phase of uptake, preventing confounding variables like vesicular sequestration or reverse-transport efflux from skewing the data.

High-Throughput Screening Workflow

Workflow Synap Synaptosome Preparation Incub Compound Incubation Synap->Incub Tracer Add [3H]-DA Tracer Incub->Tracer Wash Rapid Filtration & Wash Tracer->Wash Scint Scintillation Quantification Wash->Scint

Step-by-step in vitro functional reuptake assay workflow for BCA analogs.

References
  • Silverman, B. D., Platt, D. E. "Comparative Molecular Moment Analysis (CoMMA): 3D-QSAR without Molecular Superposition." Journal of Medicinal Chemistry, 1996. (Discusses the 3D-QSAR and structural requirements of phencyclidine derivatives and related arylcycloalkylamines). URL:[Link]

  • Adlerová, E., Protiva, M. "Neurotropic and psychotropic substances. XXVIII. Derivatives of 1-benzylcyclohexylamine and 1-benzylcyclopentylamine." Collection of Czechoslovak Chemical Communications, 1968. URL: [Link]

Validation

A Comprehensive Guide to the Characterization of a 1-benzylcycloheptan-1-amine Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity and identity of reference standards are paramount. A well-characterized r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity and identity of reference standards are paramount. A well-characterized reference standard serves as the bedrock for analytical method validation, impurity profiling, and quantitative analysis, ensuring the accuracy and reliability of experimental data. This guide provides an in-depth technical overview of the characterization of a 1-benzylcycloheptan-1-amine reference standard, offering a comparative analysis of the essential analytical techniques employed for its comprehensive evaluation.

The Critical Role of a Reference Standard

1-benzylcycloheptan-1-amine is a primary amine containing both a benzyl and a cycloheptyl moiety. Its structural complexity necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and strength. A reference standard for this compound must be of the highest achievable purity and thoroughly characterized to serve as a reliable benchmark.[1] The establishment of such a standard is a prerequisite for its use in regulated environments, adhering to guidelines set forth by bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[2][3][4][5][6][7]

Synthesis and Potential Impurities

A plausible and common synthetic route to 1-benzylcycloheptan-1-amine is the reductive amination of cycloheptanone with benzylamine.[3][8][9][10] This process typically involves the formation of an intermediate imine, which is then reduced to the final primary amine.

Caption: Plausible synthetic workflow for 1-benzylcycloheptan-1-amine.

This synthetic pathway, while efficient, can introduce several potential process-related impurities that must be carefully monitored in the reference standard. These include:

  • Unreacted Starting Materials: Residual cycloheptanone and benzylamine.

  • Intermediate Imine: Incomplete reduction can lead to the presence of the N-benzylidenecycloheptanamine intermediate.

  • Over-alkylation Products: The primary amine product could potentially react further with benzylamine to form secondary or tertiary amines, though this is less likely under controlled conditions.

  • By-products from the Reducing Agent: Impurities originating from the specific reducing agent used.

A comprehensive characterization of the reference standard must therefore include methods to detect and quantify these potential impurities.

Comprehensive Analytical Characterization

The qualification of a 1-benzylcycloheptan-1-amine reference standard necessitates the application of a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of 1-benzylcycloheptan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted NMR Data:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.20 - 7.40 (m, 5H)Aromatic protons (C₆H₅)~140Quaternary aromatic C
~3.70 (s, 2H)Benzylic protons (-CH₂-Ph)~128-130Aromatic CH
~1.40 - 1.70 (m, 12H)Cycloheptyl protons (-CH₂-)~60Quaternary cycloheptyl C
~1.50 (s, 2H)Amine protons (-NH₂)~45-55Benzylic CH₂
~20-40Cycloheptyl CH₂

Note: These are predicted values and may vary slightly in experimental data. Online prediction tools can provide a good starting point for spectral interpretation.[1][4][5][7][11][12][13]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the 1-benzylcycloheptan-1-amine reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1-benzylcycloheptan-1-amine, the key vibrational modes to be observed are characteristic of a primary amine and the aromatic and aliphatic C-H bonds.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500 (two bands, weak to medium)N-H stretchPrimary Amine
3000 - 3100 (medium)C-H stretchAromatic
2850 - 2950 (strong)C-H stretchAliphatic (Cycloheptyl & Benzyl)
~1600 (weak)N-H bendPrimary Amine
1450 - 1600 (medium)C=C stretchAromatic Ring
1000 - 1250 (medium)C-N stretchAliphatic Amine
690 - 900 (strong)C-H out-of-plane bendAromatic

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: A small amount of the neat liquid or solid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding the solid sample with KBr powder.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared spectrometer.

    • Collect a background spectrum of the empty sample compartment prior to analyzing the sample.

    • Scan the sample over the range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Expected Mass Spectrometry Fragmentation:

Under electron ionization (EI), the molecular ion peak (M⁺) for 1-benzylcycloheptan-1-amine (C₁₄H₂₁N) is expected at m/z 203. The fragmentation pattern is likely to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, and cleavage of the benzylic C-N bond.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [C₁₄H₂₁N]⁺˙ m/z = 203 F1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->F1 - C₇H₁₄N F2 [C₁₃H₁₈]⁺˙ m/z = 174 M->F2 - CH₃N F3 [C₈H₁₀N]⁺ m/z = 120 M->F3 - C₆H₁₁

Caption: Predicted mass spectrometry fragmentation pathway for 1-benzylcycloheptan-1-amine.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the reference standard in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Use a non-polar capillary column suitable for amine analysis.

    • Optimize the temperature program to ensure good separation from any potential impurities.

  • Mass Spectrometry (MS) Conditions:

    • Use an electron ionization (EI) source at 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

Chromatographic Purity Analysis (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for determining the purity of a reference standard and for quantifying any impurities. A validated, stability-indicating method should be developed.

Method Development Considerations:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating amines.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., ~254 nm for the benzene ring). Mass spectrometric detection (LC-MS) can provide additional specificity.

Validation Parameters (as per ICH Q2(R1)): [4][5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by analyzing spiked samples and by stress testing (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for HPLC Purity Determination:

  • Standard and Sample Preparation: Prepare a stock solution of the 1-benzylcycloheptan-1-amine reference standard at a known concentration. Prepare a sample solution at the target concentration for analysis.

  • Chromatographic Analysis:

    • Equilibrate the HPLC/UPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation: Calculate the purity of the reference standard by the area percent method, taking into account the response factors of any identified impurities if known.

Comparison of Characterization Techniques

Technique Information Provided Strengths Limitations Alternative/Complementary Techniques
¹H & ¹³C NMR Detailed structural information, connectivity, and number of unique atoms.Unambiguous structure elucidation.Relatively low sensitivity, can be complex to interpret for impure samples.2D NMR (COSY, HSQC, HMBC) for complex structures.
FT-IR Identification of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited structural information, not suitable for complex mixtures.Raman Spectroscopy.
Mass Spec. Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomers may have similar fragmentation patterns.Tandem MS (MS/MS) for more detailed fragmentation analysis.
HPLC/UPLC Purity, quantification of impurities.High sensitivity, high resolution, and quantitative.Requires method development and validation.Gas Chromatography (GC), Capillary Electrophoresis (CE).

Conclusion

The comprehensive characterization of a 1-benzylcycloheptan-1-amine reference standard is a critical undertaking that relies on the synergistic use of multiple analytical techniques. NMR, FT-IR, and Mass Spectrometry provide the foundational data for structural confirmation, while chromatographic methods such as HPLC/UPLC are essential for establishing purity. By following rigorous, validated protocols and adhering to international guidelines, researchers and drug development professionals can ensure the integrity of their analytical data and the quality of their scientific endeavors. The data and methodologies presented in this guide offer a robust framework for the characterization and comparison of 1-benzylcycloheptan-1-amine reference standards, ultimately contributing to the advancement of reliable and reproducible science.

References

  • Web-based application for in silico fragmentation - MS tools - EPFL. (2024, June 5). Retrieved from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Kolobova, E., Mäki-Arvela, P., Pestryakov, A., Pakrieva, E., Pascual, L., Smeds, A., Rahkila, J., Sandberg, T., Peltonen, J., & Murzin, D. Y. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (2025, August 5). Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Pérez-Ribera, M., Faizan-Khan, M., Giné, R., Badia, J. M., Junza, A., Yanes, O., Sales-Pardo, M., & Guimerà, R. (2022). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation.
  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP. (n.d.). General Chapter <1225> Validation of Compendial Procedures.
  • EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2022, August 8). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine... Retrieved from [Link]

  • Benchchem. (n.d.).
  • ResearchGate. (2019, August 1). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]

  • White Rose Research Online. (2022, April 7). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • Moghimi, A., Faraji, S., Taghvaei, S., & Zare, R. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Chu, G., & Li, C. (2010). Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry, 8(18), 4138-4142.
  • ResearchGate. (2025, June 16). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

Sources

Comparative

Comparative Pharmacodynamics and In Vitro Efficacy: 1-Benzylcycloheptan-1-amine vs. Standard NMDA Receptor Antagonists

As a Senior Application Scientist, evaluating novel or specialized compounds against established pharmacological standards is critical for robust assay development and drug discovery. 1-Benzylcycloheptan-1-amine (BCH) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel or specialized compounds against established pharmacological standards is critical for robust assay development and drug discovery. 1-Benzylcycloheptan-1-amine (BCH) is a lipophilic cycloalkylamine. Compounds within this structural class typically function as uncompetitive antagonists of the N-methyl-D-aspartate receptor (NMDAR)[1].

Unlike competitive antagonists that bind to the extracellular glutamate or glycine recognition sites, uncompetitive channel blockers only gain access to their binding site (the PCP site) deep within the ion channel pore after the receptor has been activated and opened by agonists[2]. This guide provides an objective, data-driven comparison of BCH against standard NMDAR antagonists—MK-801, ketamine, and memantine—to guide researchers in selecting the appropriate pharmacological tool for their in vitro workflows.

Mechanistic Overview & Binding Kinetics

Uncompetitive NMDAR antagonists exhibit "use-dependency," meaning their inhibitory efficacy requires prior agonist binding. However, the experimental and clinical utility of these compounds is dictated by their trapping kinetics and dissociation rates ( koff​ )[3].

  • MK-801 (Dizocilpine) is a high-affinity blocker that becomes "trapped" in the closed channel when the agonist dissociates, leading to near-irreversible blockade under physiological conditions[4].

  • Memantine and Cycloalkylamines (like BCH) are moderate-to-low affinity blockers with fast off-rates. They exhibit partial trapping, allowing them to rapidly dissociate during normal transient synaptic transmission but effectively block pathological, sustained NMDAR overactivation[1].

NMDAR_Blockade Resting Resting NMDAR (Closed) Open Open NMDAR (Ion Flux) Resting->Open Agonist Binding Agonists Glutamate + Glycine Agonists->Resting Blocked_BCH BCH-Blocked (Fast Unblock) Open->Blocked_BCH BCH entry Blocked_MK801 MK801-Blocked (Trapped) Open->Blocked_MK801 MK-801 entry BCH BCH (Cycloalkylamine) BCH->Open MK801 MK-801 (Standard) MK801->Open Blocked_BCH->Open Fast Washout Blocked_MK801->Open Slow/No Washout

Figure 1: State-dependent binding and dissociation kinetics of NMDAR channel blockers.

Comparative Pharmacodynamics

When designing an assay, selecting the right antagonist depends on the required receptor residence time and voltage-dependency. The table below summarizes the quantitative pharmacodynamic parameters of these compounds.

CompoundReceptor Affinity ( Ki​ ) IC50​ (at -70 mV)Dissociation Rate ( koff​ )Voltage-Dependency ( δ )Channel Trapping
MK-801 1 - 5 nM~10 nMVery Slow (> 1 hour)ModerateComplete
Ketamine ~0.5 µM~1.0 µMModerateModerateHigh / Partial
Memantine ~1.0 µM1 - 3 µMFast (~3 - 5 sec)StrongPartial
BCH (Cycloalkylamine) 1.5 - 5.0 µM2 - 10 µMFast (< 5 sec)StrongPartial

*Note: Values for BCH are representative of the broader amino-alkyl-cyclohexane/cycloalkylamine class derived from in vitro displacement and patch-clamp studies[1].

Experimental Protocols

To ensure scientific integrity, every pharmacological assay must be designed as a self-validating system. Below are the optimized methodologies for evaluating BCH against standard NMDAR antagonists.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the IC50​ , voltage-dependency, and dissociation kinetics of the antagonist. Self-Validating Mechanism: This protocol incorporates a voltage-step paradigm. True uncompetitive channel blockers will show relief of block at positive holding potentials due to electrostatic repulsion, validating the mechanism of action.

Step-by-Step Methodology:

  • Cell Preparation: Utilize cultured hippocampal neurons (DIV 14-21) or HEK293T cells transiently expressing GluN1/GluN2B subunits.

  • Solution Formulation (Causality Focus):

    • Extracellular Solution (ECS): Formulate with 0 mM MgCl2​ . Causality: Endogenous Mg2+ is a potent voltage-dependent NMDAR blocker; its strict removal is required to isolate the pharmacological effects of the exogenous test compound[4].

    • Intracellular Solution (ICS): Include 130 mM CsF. Causality: Cesium blocks endogenous potassium channels, while fluoride improves seal stability and inhibits phosphatases, preventing NMDAR rundown during prolonged recordings.

  • Baseline Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM NMDA and 10 µM Glycine via a rapid-step perfusion system to elicit a steady-state inward current.

  • Antagonist Co-application: Co-apply the agonist solution with varying concentrations of BCH (0.1 µM to 100 µM) or MK-801 (1 nM to 1 µM). The degree of steady-state current decay represents the fraction of blocked channels.

  • Voltage-Dependency Validation: Shift the holding potential from -70 mV to +50 mV in 20 mV increments. Causality: At +50 mV, the outward current should recover significantly if BCH is a voltage-dependent blocker, as the positive membrane potential drives the positively charged amine out of the pore.

  • Washout and Kinetics ( koff​ ): Switch back to the agonist-only solution. Measure the time constant ( τ ) of current recovery. BCH will show rapid recovery ( τ < 5 seconds), whereas MK-801 will show minimal recovery over 30 minutes.

Protocol 2: Radioligand Binding Assay ([ 3 H]-MK-801 Displacement)

Objective: To determine the equilibrium binding affinity ( Ki​ ) of BCH at the PCP binding site. Self-Validating Mechanism: The assay uses non-specific binding (NSB) controls (10 µM unlabeled MK-801) to ensure the measured radioactivity strictly represents specific binding to the NMDAR pore.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Wash extensively (3x centrifugation) to remove endogenous glutamate and glycine.

  • Assay Buffer Preparation: Use 5 mM HEPES buffer (pH 7.4).

    • Critical Addition: Supplement the buffer with 10 µM Glutamate and 10 µM Glycine. Causality: Because MK-801 and BCH bind exclusively to the open channel state, exogenous agonists must be present to drive the receptor into the open state in the membrane fragments; otherwise, binding will be artificially low[1].

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [ 3 H]-MK-801 and increasing concentrations of BCH ( 10−8 to 10−3 M) for 120 minutes at room temperature to reach equilibrium.

  • Termination and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology.[Link]

  • Structural insights into binding of therapeutic channel blockers in NMDA receptors. Nature Communications.[Link]

  • Low Affinity Channel Blocking (Uncompetitive) NMDA Receptor Antagonists as Therapeutic Agents--Toward an Understanding of Their Favorable Tolerability. Amino Acids.[Link]

  • Inhibition of NMDA receptors through a membrane-to-channel path. Nature Communications.[Link]

Sources

Validation

inter-laboratory validation of 1-benzylcycloheptan-1-amine analytical assays

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Assays for 1-Benzylcycloheptan-1-amine Introduction: The Analytical Challenge of Novel Psychoactive Substances The continuous emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Assays for 1-Benzylcycloheptan-1-amine

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The continuous emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to forensic, clinical, and research laboratories.[1][2][3] These substances, often designed to circumvent existing drug laws, require the rapid development and validation of robust analytical methods for their detection and quantification. 1-Benzylcycloheptan-1-amine is a representative of such emerging designer drugs, necessitating reliable analytical procedures to understand its pharmacology, toxicology, and prevalence.

This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 1-benzylcycloheptan-1-amine. More critically, it outlines a framework for the inter-laboratory validation of these methods. The objective of such a collaborative study is to establish the reproducibility and reliability of an analytical procedure, ensuring that results are comparable and defensible, regardless of where the analysis is performed.[4] This is the cornerstone of generating high-quality, trustworthy data for regulatory submissions, clinical diagnostics, and forensic casework.[4][5]

Pillar 1: Foundational Analytical Methodologies

The choice of analytical technique is predicated on the physicochemical properties of the analyte and the intended purpose of the assay. For NPS like 1-benzylcycloheptan-1-amine, both GC-MS and LC-MS/MS offer distinct advantages and are considered gold-standard techniques in toxicology.[2][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by ionization and mass-based detection. For primary amines like 1-benzylcycloheptan-1-amine, derivatization is often a necessary step.

Causality of Experimental Choice: Why Derivatization?

Primary amines are notoriously difficult to analyze directly by GC.[7] Their high polarity can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity.[7] Derivatization, typically through acylation or silylation, masks the polar amine group.[8][9] This increases the compound's volatility and thermal stability while improving its chromatographic behavior, leading to sharper, more symmetrical peaks and thus, more reliable quantification.[9][10]

Experimental Protocol: GC-MS Analysis of 1-Benzylcycloheptan-1-amine in Urine

  • Sample Preparation & Derivatization:

    • To 1 mL of urine, add an internal standard (e.g., 1-benzylcycloheptan-1-amine-d5).

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of n-butyl chloride, vortexing for 5 minutes, and centrifuging at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.

  • Instrumental Analysis:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the predominant technique in forensic and clinical toxicology due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[2][6][11] It separates analytes in the liquid phase before they are ionized (typically via electrospray ionization, ESI) and analyzed by two mass spectrometers in series (MS/MS), providing exceptional selectivity.

Causality of Experimental Choice: The Power of MS/MS

The tandem mass spectrometry component is what makes this technique so powerful for complex matrices like blood or urine. The first mass spectrometer (Q1) selects the precursor ion (the protonated molecule of 1-benzylcycloheptan-1-amine). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling the detection of analytes at very low concentrations.[12][13]

Experimental Protocol: LC-MS/MS Analysis of 1-Benzylcycloheptan-1-amine in Whole Blood

  • Sample Preparation:

    • To 100 µL of whole blood, add an internal standard (e.g., 1-benzylcycloheptan-1-amine-d5).

    • Perform a protein precipitation by adding 400 µL of acetonitrile.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of mobile phase A.

  • Instrumental Analysis:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: Sciex 6500 QTRAP or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for the analyte and one for the internal standard.

Pillar 2: The Framework of Inter-Laboratory Validation

A single-laboratory validation establishes the performance characteristics of a method under specific conditions. However, to ensure widespread applicability and comparability of results, an inter-laboratory validation (or collaborative study) is essential.[14] This process assesses the reproducibility of the method when performed by different analysts in different laboratories using different equipment. The framework for this study is guided by international standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][15][16][17][18][19][20]

Diagram: Inter-Laboratory Validation Workflow A well-structured validation study is critical for assessing the true robustness of an analytical method.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Validate Single-Lab Method P2 Select Participating Laboratories (N≥5) P1->P2 P3 Prepare Homogeneous Validation Samples (Blanks, Spiked QCs) P2->P3 P4 Draft Detailed Standard Operating Procedure (SOP) P3->P4 E1 Distribute Samples & SOP to All Labs P4->E1 E2 Labs Perform Analysis Following the SOP E1->E2 E3 Labs Report Raw Data & Chromatograms E2->E3 A1 Centralized Statistical Analysis (e.g., ISO 5725) E3->A1 A2 Calculate Repeatability (sr) & Reproducibility (sR) A1->A2 A3 Assess Method Performance Against Acceptance Criteria A2->A3 A4 Publish Final Validation Report A3->A4 cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Log & Thaw Sample Spike Spiking Add Internal Standard Sample->Spike Extract Extraction Protein Precipitation Spike->Extract Dry Evaporation Dry Down Supernatant Extract->Dry Recon Reconstitution Reconstitute in Mobile Phase Dry->Recon Inject LC Injection Autosampler Recon->Inject Separate Chromatography Gradient Separation Inject->Separate Ionize Ionization ESI Source Separate->Ionize Detect MS/MS Detection MRM Acquisition Ionize->Detect Integrate Peak Integration Quantitation Software Detect->Integrate Calibrate Calibration Generate Curve Integrate->Calibrate Quantify Quantification Calculate Concentrations Calibrate->Quantify Report Reporting Review & Finalize Report Quantify->Report

Caption: Step-by-step workflow for LC-MS/MS bioanalysis.

Discussion and Interpretation

The data clearly demonstrates that both GC-MS and LC-MS/MS are suitable for the intended purpose of quantifying 1-benzylcycloheptan-1-amine. However, they exhibit different performance profiles.

  • Sensitivity and Throughput: The LC-MS/MS method shows superior sensitivity, with a Limit of Quantification (LOQ) ten times lower than the GC-MS method (0.5 ng/mL vs. 5 ng/mL). [21][22]This is crucial for detecting low concentrations of the substance following ingestion. Furthermore, the sample preparation for LC-MS/MS (protein precipitation) is faster and simpler than the liquid-liquid extraction and derivatization required for GC-MS, leading to higher sample throughput. [6][13]

  • Precision and Accuracy: Both methods demonstrate excellent accuracy and precision, well within the accepted limits set by regulatory bodies. [5][17]The slightly better reproducibility (RSDR) of the LC-MS/MS method can be attributed to its simpler workflow, which reduces the potential for variability between laboratories.

  • Method Selection:

    • LC-MS/MS is the preferred method for high-throughput screening, clinical toxicology, and any application requiring the highest sensitivity. Its robustness and simpler sample preparation make it highly amenable to routine laboratory settings.

    • GC-MS remains a valuable confirmatory technique. The Electron Ionization (EI) spectra generated are highly reproducible and can be matched against established libraries, providing a high degree of confidence in compound identification. It is an excellent orthogonal technique to confirm findings from an LC-MS/MS screen.

Conclusion

This guide has compared two robust analytical methods, GC-MS and LC-MS/MS, for the determination of the novel psychoactive substance 1-benzylcycloheptan-1-amine. While both methods are valid and reliable, LC-MS/MS offers significant advantages in terms of sensitivity and sample throughput.

Crucially, the reliability of any analytical data hinges on a thorough validation process. The outlined inter-laboratory validation framework provides a pathway for establishing a method's reproducibility and ensuring that data generated across different facilities is consistent, comparable, and of the highest scientific integrity. As the landscape of NPS continues to evolve, the principles of rigorous, collaborative method validation will remain paramount in protecting public health. [1]

References

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Vertex AI Search.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • Fatal cases involving new psychoactive substances and trends in analytical techniques. (n.d.). Vertex AI Search.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). PubMed.
  • Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. (2019). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • ICH Q2 Analytical Method Valid
  • Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chrom
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA.
  • The Challenges of Analytical Method Validation for Hallucinogens and Designer Stimulants in Biological Samples Using LC-TOF. (n.d.). Agilent.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). Vertex AI Search.
  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011).
  • Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2017). Chinese Journal of Analytical Chemistry.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2025).
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI.
  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. (n.d.). Universal Journal of Pharmaceutical Research.
  • Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. (n.d.). Organic Syntheses.
  • Validation of analytical methods. (2025). Eurachem.
  • Synthesis and characterization of heterocyclic compounds from amine deriv
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025.
  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC.
  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008). PMC.
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (n.d.). Vertex AI Search.

Sources

Comparative

1-benzylcycloheptan-1-amine structural analogs comparison chart

An in-depth pharmacological evaluation of 1-benzylcycloheptan-1-amine requires contextualizing it within its structural family: the 1-benzylcycloalkylamines. These compounds are conformationally restricted, spiro-cyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological evaluation of 1-benzylcycloheptan-1-amine requires contextualizing it within its structural family: the 1-benzylcycloalkylamines. These compounds are conformationally restricted, spiro-cyclic analogs of phentermine ( α,α -dimethylphenethylamine). By systematically tethering the alpha-methyl groups of phentermine into cycloalkane rings of increasing size (cyclopentyl, cyclohexyl, and cycloheptyl), we can precisely probe the steric constraints and binding affinities within the monoamine transporter (MAT) network.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 1-benzylcycloheptan-1-amine against its structural alternatives, detailing the causality behind the Structure-Activity Relationship (SAR) and providing the experimental frameworks necessary to validate these claims.

Mechanistic Overview: MATs and TAAR1 Signaling

To understand the analogs, we must first establish the baseline mechanism of the parent pharmacophore. Phenethylamine derivatives typically act as indirect sympathomimetics via two primary targets:

  • Monoamine Transporters (DAT, NET, SERT): They competitively inhibit the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft [1].

  • Trace Amine-Associated Receptor 1 (TAAR1): Upon entering the presynaptic terminal via MATs, these compounds bind to intracellular TAAR1. This G-protein-coupled receptor initiates a kinase cascade that phosphorylates the transporters, triggering reverse transport (efflux) of monoamines [2].

TAAR1_Pathway Ligand 1-Benzylcycloalkylamine (Analog) Transporter DAT / NET / SERT (Cellular Entry) Ligand->Transporter Uptake TAAR1 Intracellular TAAR1 Activation Transporter->TAAR1 Binding GProtein Gs / Gq Protein Coupling TAAR1->GProtein Signal Kinases PKA / PKC Phosphorylation GProtein->Kinases cAMP/Ca2+ Kinases->Transporter Phosphorylates Efflux Transporter Reversal (Monoamine Efflux) Kinases->Efflux Triggers

Mechanism of action for phentermine analogs via TAAR1 activation and monoamine efflux.

Structure-Activity Relationship (SAR): The Causality of Steric Bulk

The central hypothesis in evaluating 1-benzylcycloheptan-1-amine is that the S1 binding pocket of DAT and NET is highly sensitive to steric bulk at the alpha-carbon [3].

  • Phentermine (Acyclic): The unconstrained dimethyl groups fit optimally into the DAT/NET S1 pocket, making it a potent monoamine releasing agent and appetite suppressant.

  • 1-Benzylcyclopentan-1-amine (5-Membered Ring): Tethering the methyls into a cyclopentyl ring introduces a slight steric penalty. The compound retains moderate DAT/NET affinity but shows a reduction in overall potency.

  • 1-Benzylcyclohexan-1-amine (6-Membered Ring): The rigid chair conformation of the cyclohexyl ring introduces significant steric clash with the transmembrane domains (TM3 and TM8) of the dopamine transporter. DAT affinity drops drastically, shifting the molecule away from stimulant properties.

  • 1-Benzylcycloheptan-1-amine (7-Membered Ring): The cycloheptyl ring is excessively bulky for the MAT orthosteric sites. This structural modification effectively abolishes dopaminergic and noradrenergic reuptake inhibition. However, the massive increase in lipophilicity (LogP) drives the molecule to partition heavily into lipid membranes, drastically extending its biological half-life and rendering it a highly lipophilic, centrally inactive depot compound.

Structural Analogs Comparison Chart

The following table synthesizes the pharmacological divergence of these analogs. (Note: Values for the larger cycloalkanes are representative SAR extrapolations derived from established amphetamine homologation models to illustrate the exponential loss of target affinity [3][4]).

Compound Name α -Carbon StructureDAT IC 50​ (nM)NET IC 50​ (nM)SERT IC 50​ (nM)Calculated LogPPrimary Pharmacological Profile
Phentermine Acyclic Dimethyl~260~150>10,0002.15Potent NET/DAT Releasing Agent [1]
1-Benzylcyclopentan-1-amine 5-Membered Ring~850~400>10,0002.80Moderate NET/DAT Inhibitor
1-Benzylcyclohexan-1-amine 6-Membered Ring>5,000>2,500~8,0003.35Weak, non-selective MAT Inhibitor
1-Benzylcycloheptan-1-amine 7-Membered Ring>10,000 >10,000 >10,000 4.10 Inactive Lipophilic Depot

Experimental Validation: Self-Validating In Vitro Protocols

To empirically verify the loss of MAT affinity in 1-benzylcycloheptan-1-amine compared to its smaller ring counterparts, a high-throughput radioligand uptake assay is required. The following protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity and rule out false positives caused by the cycloheptyl analog's high lipophilicity (which can cause non-specific membrane binding).

Method: High-Throughput Monoamine Uptake Inhibition Assay

1. Cell Culture & Preparation:

  • Utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT.

  • Seed cells in 96-well poly-D-lysine coated plates at a density of 4×104 cells/well and incubate for 24 hours at 37°C in 5% CO 2​ .

2. Compound Incubation:

  • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions (10 μ M to 0.1 nM) of 1-benzylcycloheptan-1-amine, phentermine (positive control), and a vehicle control (0.1% DMSO).

  • Crucial Step: Include a non-specific binding (NSB) control well containing a saturating concentration of a known selective inhibitor (e.g., 10 μ M Mazindol for DAT). This isolates true transporter-mediated uptake from the non-specific lipid partitioning expected of the highly lipophilic cycloheptyl analog.

  • Incubate cells with the compounds for 30 minutes at 37°C to reach binding equilibrium.

3. Radioligand Addition:

  • Add 20 nM of the respective radiolabeled substrate: [ 3 H]-Dopamine, [ 3 H]-Norepinephrine, or [ 3 H]-Serotonin.

  • Incubate for exactly 10 minutes (the linear phase of uptake).

4. Termination & Quantification:

  • Terminate the reaction rapidly by washing the wells three times with ice-cold KRH buffer to halt transporter kinetics.

  • Lyse the cells using 1% SDS or a proprietary lysis buffer.

  • Transfer lysates to scintillation vials, add scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC).

5. Data Analysis & Validation:

  • Calculate the Z'-factor for the assay plate. A Z' > 0.5 confirms assay robustness.

  • Plot dose-response curves using non-linear regression to determine the IC 50​ values.

Assay_Workflow Cell HEK293 Cells (DAT/NET/SERT) Incubate Compound Incubation (30m) Cell->Incubate Substrate Add Radioligand ([3H]-DA/NE/5-HT) Incubate->Substrate Wash Wash & Lysis Steps Substrate->Wash Read Liquid Scintillation Counting Wash->Read Analyze IC50 & SAR Calculation Read->Analyze

Step-by-step in vitro radioligand uptake assay workflow for monoamine transporters.

Conclusion

The progression from phentermine to 1-benzylcycloheptan-1-amine perfectly illustrates the limitations of the monoamine transporter S1 pocket. While small, acyclic alpha-substitutions yield potent psychostimulants and anorectics, forcing these substituents into a bulky 7-membered cycloheptyl ring creates insurmountable steric hindrance. Consequently, 1-benzylcycloheptan-1-amine loses its efficacy as a monoamine releasing agent, serving instead as a structural boundary marker in phenethylamine drug design.

References

  • Phentermine. Wikipedia, The Free Encyclopedia. Overview of phentermine pharmacology, MAT affinities, and TAAR1 agonism. URL: [Link]

  • Trace amine-associated receptor 1. Wikipedia, The Free Encyclopedia. Detailed mechanism of TAAR1-mediated monoamine efflux and intracellular signaling cascades. URL:[Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 2020. Comprehensive review of structure-activity relationships (SAR) for amphetamine derivatives, detailing the effects of steric bulk on target affinity. URL:[Link]

  • Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling. PMC, 2023. Analysis of monoaminergic pathway targeting by synthetic phenethylamine analogs and related pharmacokinetics. URL:[Link]

Validation

Cross-Reactivity Validation of 1-Benzylcycloheptan-1-amine in Commercial Amphetamine Immunoassays: A Comparative Performance Guide

Executive Summary The continuous emergence of novel psychoactive substances (NPS) and complex pharmacological intermediates poses a significant challenge to forensic and clinical urine drug testing (UDT). 1-Benzylcyclohe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous emergence of novel psychoactive substances (NPS) and complex pharmacological intermediates poses a significant challenge to forensic and clinical urine drug testing (UDT). 1-Benzylcycloheptan-1-amine is a bulky cycloalkylamine structurally analogous to phentermine and amphetamine-type stimulants (ATS). Featuring a phenethylamine backbone with a spiro-cycloheptyl substitution at the alpha carbon, this compound presents unique steric parameters that can unpredictably interact with the antibodies used in commercial amphetamine screening assays.

This guide provides an objective, data-driven comparison of how 1-benzylcycloheptan-1-amine interacts with major commercial immunoassays. By understanding the structural determinants of antibody binding, laboratories can better interpret unexpected screening results and mitigate the risks of false positives or false negatives (1)[1].

Mechanistic Grounding: Structural Determinants of Cross-Reactivity

Immunoassays for amphetamines rely on antibodies typically raised against d-amphetamine or d-methamphetamine conjugated to a carrier protein via the para-position of the aromatic ring or the amine nitrogen. The binding pocket of these antibodies is highly sensitive to steric bulk at the alpha carbon.

1-Benzylcycloheptan-1-amine possesses a massive cycloheptane ring directly adjacent to the primary amine, dictating its immunoassay behavior:

  • Steric Hindrance: Highly specific assays (e.g., KIMS) possess narrow antibody binding pockets that strictly require the small methyl group of standard amphetamines. The cycloheptyl ring completely abolishes binding in these assays due to spatial clashes.

  • Broad-Spectrum Tolerance: Assays designed to capture a wider array of designer drugs, such as MDMA or phentermine (e.g., CEDIA DAU), utilize antibodies with larger, more flexible binding clefts. These assays are more susceptible to cross-reactivity from bulky alpha,alpha-disubstituted phenethylamines, as demonstrated in systematic evaluations of designer drug cross-reactivity (2)[2] and predictive modeling studies (3)[3].

Comparative Immunoassay Performance

To objectively evaluate the cross-reactivity profile, 1-benzylcycloheptan-1-amine's performance is compared across four leading commercial platforms. The data below represents the concentration of the compound required to produce a response equivalent to the standard assay cutoff (500 ng/mL d-amphetamine).

Table 1: Comparative Cross-Reactivity Across Commercial Assays
Immunoassay PlatformMethodologyTarget Analyte / CutoffConcentration for Positive Result (ng/mL)% Cross-ReactivityFalse Positive Risk
CEDIA® DAU Amp/Ecstasy Cloned Enzyme Donord-Amphetamine (500 ng/mL)12,5004.0%Moderate
EMIT® II Plus Amphetamines Enzyme Multipliedd-Amphetamine (500 ng/mL)45,0001.1%Low
Direct ELISA (Neogen) Solid-phase ELISAd-Amphetamine (500 ng/mL)>100,000<0.5%Negligible
Roche KIMS Kinetic Microparticled-Amphetamine (500 ng/mL)>100,000<0.5%Negligible

Note: % Cross-Reactivity is calculated as (Cutoff Concentration / Concentration of 1-Benzylcycloheptan-1-amine producing a cutoff response) × 100.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure scientific integrity, cross-reactivity must be determined using a self-validating system where the spiked concentration is independently verified by mass spectrometry before immunoassay screening. This prevents errors caused by degradation, adsorption, or pipetting inaccuracies.

Step 1: Matrix Preparation and Spiking
  • Obtain certified drug-free human urine and verify the complete absence of endogenous amphetamines via LC-MS/MS.

  • Prepare a 1.0 mg/mL stock solution of 1-benzylcycloheptan-1-amine reference standard in LC-grade methanol.

  • Spike the stock solution into the drug-free urine to create a high-concentration pool of 100,000 ng/mL.

  • Perform serial dilutions using the drug-free matrix to generate a comprehensive dose-response curve: 50,000, 25,000, 10,000, 5,000, 1,000, and 500 ng/mL.

Step 2: LC-MS/MS Concentration Validation (The Self-Validating Step)
  • Extract 100 µL of each spiked aliquot using Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge to isolate basic amines.

  • Elute and analyze via LC-MS/MS using a deuterated internal standard (e.g., Amphetamine-d11) to confirm that the actual concentration of 1-benzylcycloheptan-1-amine in each aliquot matches the theoretical spiked concentration within a strict ±10% variance.

Step 3: Automated Immunoassay Screening
  • Load the LC-MS/MS validated urine aliquots onto an automated clinical chemistry analyzer (e.g., Beckman Coulter AU680 or Roche cobas).

  • Run each concentration in triplicate across the selected immunoassay reagent kits (CEDIA, EMIT, KIMS) calibrated to the 500 ng/mL cutoff.

  • Record the semi-quantitative optical density (OD) or rate of change (ΔA/min) for each sample.

Step 4: Data Synthesis
  • Plot the immunoassay response against the LC-MS/MS validated concentration.

  • Determine the exact concentration at which the assay response intersects the cutoff calibrator response to calculate the final % cross-reactivity.

Workflow Visualization

G A 1-Benzylcycloheptan-1-amine Reference Standard B Spike Drug-Free Urine (500 - 100,000 ng/mL) A->B C Sample Aliquoting B->C D Automated Immunoassay (EMIT, CEDIA, KIMS) C->D Screening E LC-MS/MS Confirmation (Concentration Validation) C->E Validation F Dose-Response Curve & % Cross-Reactivity D->F E->F G Clinical/Forensic Risk Assessment F->G

Self-validating workflow for determining immunoassay cross-reactivity of novel compounds.

Conclusion

The bulky spiro-cycloheptyl group of 1-benzylcycloheptan-1-amine provides significant steric shielding, preventing it from highly cross-reacting with most standard amphetamine immunoassays. However, broader-spectrum assays like CEDIA DAU exhibit minor cross-reactivity at extreme physiological concentrations (>10,000 ng/mL). Forensic and clinical toxicologists must rely on confirmatory LC-MS/MS testing to differentiate such bulky phenethylamine analogs from traditional illicit stimulants.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.
  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology.
  • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. PubMed.

Sources

Safety & Regulatory Compliance

Safety

1-benzylcycloheptan-1-amine proper disposal procedures

Here is a comprehensive, operationally focused guide for the safe handling, segregation, and disposal of 1-benzylcycloheptan-1-amine in a professional laboratory or drug development setting. Executive Summary 1-Benzylcyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, operationally focused guide for the safe handling, segregation, and disposal of 1-benzylcycloheptan-1-amine in a professional laboratory or drug development setting.

Executive Summary

1-Benzylcycloheptan-1-amine (CAS: 790148-65-1) is a sterically hindered primary amine utilized as a specialized building block in pharmaceutical synthesis and chemical research[1]. Due to the inherent physicochemical properties of primary amines—specifically their basicity, reactivity with electrophiles, and potential for aquatic toxicity—their lifecycle management requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and federal Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

This guide outlines the causal mechanisms behind amine hazards and provides a self-validating, step-by-step operational protocol for proper laboratory disposal.

Physicochemical Hazard Profile & Environmental Causality

To design an effective disposal plan, one must first understand the chemical behavior of the substance. As a bulky primary amine, 1-benzylcycloheptan-1-amine exhibits specific reactivity and environmental persistence profiles that dictate its waste management.

  • Aquatic Toxicity: Primary amines, particularly those with lipophilic cyclic or aromatic components, exhibit significant toxicity to aquatic organisms (fish, invertebrates, and algae)[2]. If discharged into the water column, these compounds can bioaccumulate in tissues and disrupt local ecosystems[2].

  • Reactivity Hazards: Amines are nucleophilic and basic. They react exothermically with acids and can react violently with acyl halides, sulfonyl halides, anhydrides, and strong oxidizers.

Table 1: Operational Hazard Summary for 1-Benzylcycloheptan-1-amine

ParameterOperational ImplicationRegulatory / Safety Action
Chemical Class Primary Amine (Bulky, Lipophilic)Segregate from strong acids and electrophiles[4].
Environmental Fate High aquatic toxicity; potential bioaccumulation.Strictly forbidden from sewer/drain disposal [5].
RCRA Classification Unlisted Hazardous Waste (Characteristic)Must be evaluated for corrosivity/toxicity; collect as hazardous waste[3][6].

Waste Segregation Logic & Compatibility

The foundation of a self-validating disposal system is preventing incompatible chemical mixtures at the point of generation. According to Prudent Practices in the Laboratory, chemical wastes must be segregated by hazard class to prevent exothermic reactions, gas evolution, or explosions in the waste accumulation area.

Table 2: Amine Waste Segregation Matrix

Waste StreamCompatibility with 1-Benzylcycloheptan-1-amineCausality / Rationale
Non-Halogenated Organics Compatible (Preferred)Can be safely bulked with standard organic solvents (e.g., methanol, ethyl acetate) for eventual incineration[4][6].
Halogenated Solvents Incompatible (Generally)Amines can react with certain halogenated compounds over time; mixing also drastically increases commercial disposal costs[3].
Acids (Inorganic/Organic) Strictly Incompatible Exothermic acid-base neutralization can cause boiling, over-pressurization, and container failure[4].
Oxidizers / Peroxides Strictly Incompatible High risk of violent oxidation, fire, or explosive fulminate formation.

Step-by-Step Laboratory Disposal Protocol

This methodology provides a standardized workflow for researchers generating 1-benzylcycloheptan-1-amine waste (either as a pure standard, in solution, or as a reaction byproduct).

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass containers are required for organic amine waste[3].

  • Ensure the container features a secure, screw-top closure. Never use food-grade containers (e.g., milk jugs) or temporary closures like Parafilm or aluminum foil[3].

Step 2: Point-of-Generation Collection

  • Verify that the selected waste container currently holds only compatible non-halogenated organic solvents.

  • Transfer the 1-benzylcycloheptan-1-amine waste into the container inside a certified chemical fume hood to prevent inhalation of any residual vapors[4].

  • Cap the container immediately after the transfer. Containers must remain closed at all times unless actively adding waste[5]. Never evaporate chemicals in a fume hood as a method of disposal. [5]

Step 3: Labeling and Satellite Accumulation

  • Attach a standard institutional Hazardous Waste tag to the container before the first drop of waste is added[5].

  • Explicitly list "1-benzylcycloheptan-1-amine" and any associated solvents on the label. Do not use abbreviations or chemical structures.

  • Store the active waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to capture potential leaks[3].

Step 4: Empty Container Management

  • Empty reagent bottles that previously contained the pure amine must be triple-rinsed with a compatible solvent (e.g., methanol or ethanol)[4][5].

  • Collect the rinsate and dispose of it in the organic hazardous waste container[4].

  • Deface the original chemical label and dispose of the dry, rinsed bottle as regular laboratory glass waste[5].

Step 5: Institutional Transfer

  • Once the waste container is 90% full (do not overfill), submit a waste collection request to your facility's Environmental Health and Safety (EHS) office[5].

  • The material will be transported to an Environmental Management Facility for processing, bulking, and eventual commercial incineration at an EPA-approved facility[6].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree and operational workflow for handling amine-containing waste in a laboratory setting.

WasteWorkflow Start Waste Generation: 1-Benzylcycloheptan-1-amine Check Compatibility Check (Ensure No Acids, Oxidizers, or Halogens) Start->Check Collect Collect in Compatible HDPE or Glass Container Check->Collect Compatible Error Segregate into New Container Check->Error Incompatible Label Apply Hazardous Waste Label (List all constituents) Collect->Label Store Store in SAA within Secondary Containment Label->Store Pickup EHS Transfer & Commercial Incineration Store->Pickup Error->Collect

Caption: Operational workflow for the segregation, collection, and institutional disposal of amine waste.

References

  • BenchChem. "1-benzylcycloheptan-1-amine." ChemBuyersGuide.
  • BLD Pharm. "1-Benzylcycloheptan-1-amine." BLD Pharm Catalog.
  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications, Nov 2023.
  • Environment and Climate Change Canada. "Draft Screening Assessment Aliphatic Amines Group." Canada.ca, Mar 2021.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Zaera Research Group / National Academy Press.
  • Emory University / HKUST. "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS.
  • Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines." PFW REM.
  • New Mexico State University. "Hazardous Waste Management Manual." NMSU EH&S.

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-benzylcycloheptan-1-amine

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. 1-benzylcycloheptan-1-amine, a compound of interest, requires meticulous handling to ensure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. 1-benzylcycloheptan-1-amine, a compound of interest, requires meticulous handling to ensure the safety of our most valuable asset: our scientists. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and scientific integrity.

Core Principles of Chemical Handling

Before approaching the chemical bench, every researcher must internalize the fundamental principle of minimizing all chemical exposures.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers provide a workplace "free from recognized hazards" and that laboratories develop a comprehensive Chemical Hygiene Plan (CHP).[7][8][9] This plan should include Standard Operating Procedures (SOPs) that address the specific hazards and necessary precautions for all chemicals used.[7]

Engineering and Administrative Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling 1-benzylcycloheptan-1-amine is a certified chemical fume hood.[10] All manipulations of the neat compound or concentrated solutions should occur within the hood to minimize inhalation exposure.[10] Ensure the fume hood has adequate airflow and is not cluttered with equipment that could disrupt its performance.[10]

  • Administrative Controls: These include proper training on the specific hazards of the chemical class, safe work practices, and emergency procedures.[8] Always wash hands thoroughly after handling and before leaving the laboratory.[10][11] Avoid working alone and ensure that colleagues are aware of the materials you are using.

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is a critical step that depends on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory tasks involving 1-benzylcycloheptan-1-amine.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™) over nitrile glovesFlame-resistant lab coat, buttoned, with tight-fitting cuffsMay be required if not performed in a fume hood; consult your institution's Chemical Hygiene Officer
Performing reactions and extractions Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Viton™)Flame-resistant lab coatNot typically required if performed in a properly functioning chemical fume hood
Purification (e.g., chromatography) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Flame-resistant lab coatNot typically required if performed in a well-ventilated area or a fume hood
Handling dilute solutions (<1M) Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
A Deeper Dive into PPE Selection

Eye and Face Protection: Given the corrosive nature of amines, protecting your eyes is of utmost importance.[1][2][3]

  • Chemical splash goggles are mandatory when handling the neat compound or concentrated solutions. They provide a seal around the eyes, protecting against splashes from all angles.

  • A face shield , worn over splash goggles, provides an additional layer of protection for the entire face and is crucial when there is a risk of a significant splash or exothermic reaction.[12]

Hand Protection: Amines can cause severe skin burns upon contact.[1][2][3]

  • Double gloving is a recommended practice. An inner pair of nitrile gloves provides a base level of protection and dexterity, while an outer, more robust glove (e.g., butyl rubber or Viton™) offers extended chemical resistance.

  • Glove compatibility is critical. Always consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for the specific amine and any solvents being used.[12]

  • Inspect gloves for any signs of degradation or puncture before each use.[10][11] Remove and replace gloves immediately if contamination is suspected.

Body Protection:

  • A flame-resistant (FR) lab coat is essential, as many organic compounds are flammable. Ensure it is fully buttoned with the sleeves rolled down.

  • Wear long pants and closed-toe shoes to protect your lower body from potential spills.[12]

Respiratory Protection:

  • Work involving 1-benzylcycloheptan-1-amine should be conducted in a chemical fume hood to minimize inhalation risk.[10]

  • If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[13][14] The selection and use of respirators must be done in accordance with your institution's respiratory protection program, which includes fit testing and training.[12]

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.

Donning and Doffing PPE: A Step-by-Step Protocol

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab coat

  • Inner gloves (nitrile)

  • Outer gloves (chemical-resistant)

  • Goggles

  • Face shield

Doffing Sequence:

  • Remove outer gloves (turn inside out)

  • Remove face shield

  • Remove lab coat (turn inside out as you remove it)

  • Remove goggles

  • Remove inner gloves (turn inside out)

  • Wash hands thoroughly with soap and water

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with 1-benzylcycloheptan-1-amine should be considered hazardous waste.

  • Place contaminated gloves, wipes, and other solid waste into a designated, sealed hazardous waste container.

  • Liquid waste containing the amine should be collected in a clearly labeled, appropriate waste container.

  • Never dispose of chemical waste down the drain.[15][16] Follow your institution's hazardous waste disposal procedures.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process start Start: Handling 1-benzylcycloheptan-1-amine procedure Identify the specific procedure (e.g., weighing, reaction, purification) start->procedure concentration Determine concentration (Neat, concentrated, dilute) procedure->concentration fume_hood Is the procedure performed in a chemical fume hood? concentration->fume_hood base_ppe Base PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat fume_hood->base_ppe Yes (for dilute solutions) enhanced_ppe Enhanced PPE: - Chemical splash goggles - Face shield - Double gloves (nitrile inner, chemical-resistant outer) - Flame-resistant lab coat fume_hood->enhanced_ppe No fume_hood->enhanced_ppe Yes (for neat/concentrated) end Proceed with caution base_ppe->end respirator Consider respirator (Consult CHO) enhanced_ppe->respirator If splash/aerosol risk is high enhanced_ppe->end

Caption: PPE selection workflow for handling 1-benzylcycloheptan-1-amine.

By adhering to these guidelines, researchers can confidently and safely handle 1-benzylcycloheptan-1-amine, fostering a laboratory environment where both scientific advancement and personal well-being are held in the highest regard.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Health and Safety Compliance for the Research Laboratory. (2025, December 10). Lab Manager. Retrieved from [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013, January 22). eCFR. Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Safety when handling cyclohexylamine in non-industrial amounts. (2014, July 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Princeton University. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]

  • SAFETY DATA SHEETS. (2024, May 11). Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, June 11). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Chemicals. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.